Product packaging for 1,8-Naphthyridin-3-ol(Cat. No.:)

1,8-Naphthyridin-3-ol

Cat. No.: B13291425
M. Wt: 146.15 g/mol
InChI Key: XRJLREGBRJGJJC-UHFFFAOYSA-N
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Description

1,8-Naphthyridin-3-ol is a nitrogen-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. The 1,8-naphthyridine structure is a versatile molecular framework for designing novel therapeutic agents due to its ability to interact with diverse biological targets . Researchers value this core structure for its broad spectrum of documented pharmacological activities. These include potential as an antihistaminic agent , with studies showing certain 1,8-naphthyridine-3-carboxylic acid derivatives exhibit a promising bronchorelaxant effect in vivo, acting as H1 receptor antagonists . The scaffold also demonstrates significant anticancer and cytotoxic properties ; some derivatives function as DNA intercalators, causing replication-dependent DNA damage and apoptosis, while others have shown potent activity against human breast cancer cell lines (e.g., MCF7) . Furthermore, 1,8-naphthyridine derivatives are investigated for their antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli , and for neuroprotective and antidepressant applications . The molecular mechanism of action often involves targeted protein inhibition, such as binding to H1 receptors , c-Met kinase , or topoisomerase II . This product is intended for research applications in chemical biology and pharmaceutical development only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O B13291425 1,8-Naphthyridin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

1,8-naphthyridin-3-ol

InChI

InChI=1S/C8H6N2O/c11-7-4-6-2-1-3-9-8(6)10-5-7/h1-5,11H

InChI Key

XRJLREGBRJGJJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2N=C1)O

Origin of Product

United States

Synthetic Methodologies for 1,8 Naphthyridin 3 Ol and Its Analogs

Classical Cyclization and Condensation Reactions for 1,8-Naphthyridine (B1210474) Scaffold Construction

The foundational methods for synthesizing the 1,8-naphthyridine core are largely analogous to those used for quinoline (B57606) synthesis, typically involving the cyclization of intermediates derived from 2-aminopyridine. ekb.eg However, the reduced electron density of the pyridine (B92270) ring compared to the benzene (B151609) ring in aniline (B41778) can render some of these classical methods less efficient for naphthyridine synthesis. ekb.eg

Friedländer Reaction and its Optimized Variations

The Friedländer synthesis is a prominent and effective method for constructing the 1,8-naphthyridine skeleton. ekb.egnih.gov It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. connectjournals.comsphinxsai.com Specifically for 1,8-naphthyridines, 2-aminonicotinaldehyde is a common starting material. ekb.egconnectjournals.com

While the classical Friedländer reaction can be effective, it often requires harsh conditions and long reaction times. ekb.eg A notable limitation arises when using unsymmetrical ketones, which can lead to a lack of regioselectivity and the formation of a mixture of products. ekb.eg

To address these drawbacks, several optimized variations have been developed:

Catalyst-Free Grinding: A solvent-free approach using grinding at room temperature has been reported, offering an environmentally benign and efficient alternative. connectjournals.comsphinxsai.com

Reusable Catalysts: Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been employed as a reusable catalyst under solvent-free grinding conditions, providing high yields in a short time. connectjournals.com

Ionic Liquids: Basic ionic liquids, such as [Bmmim][Im], have been used as both catalyst and solvent, allowing for a green synthesis method with catalyst reusability. nih.govacs.org

Aqueous Conditions: A gram-scale synthesis in water using the inexpensive and biocompatible ionic liquid choline (B1196258) hydroxide (B78521) (ChOH) as a catalyst has been developed, marking a significant advancement in sustainable synthesis. nih.govacs.orgacs.org This method avoids hazardous organic solvents and expensive metal catalysts. nih.gov

Microwave Irradiation: The use of microwave irradiation in conjunction with a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions has been shown to significantly reduce reaction times and improve yields. tsijournals.com

Table 1: Comparison of Optimized Friedländer Reaction Conditions for 1,8-Naphthyridine Synthesis
CatalystSolventConditionsAdvantagesReference(s)
NoneNoneGrinding, Room TempEnvironmentally benign, Simple connectjournals.comsphinxsai.com
CeCl₃·7H₂ONoneGrinding, Room TempReusable catalyst, High yields, Fast connectjournals.com
[Bmmim][Im] (Ionic Liquid)[Bmmim][Im]80 °CGreen method, Reusable catalyst nih.govacs.org
Choline Hydroxide (ChOH)Water50 °CSustainable, Gram-scale, Metal-free nih.govacs.orgacs.org
DABCONoneMicrowave IrradiationFast reaction times, High yields tsijournals.com

Skraup and Doebner-Von-Miller Reactions

The Skraup and Doebner-Von-Miller reactions, traditionally used for quinoline synthesis from anilines, are generally less productive for synthesizing naphthyridines. ekb.eg The lower electron density of the pyridine ring in the starting material, 2-aminopyridine, hinders the necessary cyclization process. ekb.eg The Doebner-Miller reaction is an organic reaction between an aniline and an α,β-unsaturated carbonyl compound to form quinolines. wikipedia.org

Gould–Jacob and Meth-Cohn Approaches

The Gould-Jacobs reaction is a more successful classical method for 1,8-naphthyridine synthesis. ekb.eg It involves the condensation of a 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate (EMME). ekb.eg This reaction proceeds through an intermediate, diethyl-N-(6-substituted-2-pyridyl)aminomethylenemalonate, which then undergoes thermal cyclization at high temperatures (around 250°C) in a high-boiling solvent like diphenyl ether to yield an ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. ekb.eg

The Meth-Cohn reaction provides a route to 2-chloro-3-formyl-1,8-naphthyridine. ekb.eg This is achieved by treating N-(pyridin-2-yl)acetamide with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). ekb.eg

Knorr, Conrad-Limpach, and Combes Reactions

Similar to the Skraup and Doebner-Von-Miller reactions, the Knorr and Conrad-Limpach syntheses are not highly efficient for producing the 1,8-naphthyridine scaffold due to the electronic properties of the pyridine ring. ekb.eg The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.org However, a variation of the Conrad-Limpach method has been reported to yield 2,7-dimethyl-1,8-naphthyridin-4(1H)-one from 6-methyl-2-aminopyridine and ethyl acetoacetate, involving a ring transformation at very high temperatures (350°C). ekb.eg

The Combes reaction , which involves the condensation of an amine with a 1,3-diketone in the presence of an acid catalyst like polyphosphoric acid (PPA), has been successfully applied to the synthesis of 2-amino-5,7-disubstituted-1,8-naphthyridine derivatives starting from 2,6-diaminopyridine. ekb.eg

Niementowski and Pictet-Spengler Synthesis

The Niementowski reaction has been investigated as a route to 1,8-naphthyridines, for instance, starting from ethyl 2-amino-6-phenylnicotinate. rsc.org

The Pictet-Spengler reaction offers a two-step pathway to thieno/furo-[2,3-c] ekb.egnih.govnaphthyridine derivatives. ekb.eg This process begins with a Suzuki coupling reaction between 2-amino-3-bromopyridine (B76627) and a suitable boronic acid (e.g., furan-3-boronic acid or thiophene-3-boronic acid). The resulting intermediate then undergoes a Pictet-Spengler reaction with various aldehydes to form the final fused naphthyridine products. ekb.eg The core Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, typically under acidic conditions. wikipedia.org

Modern and Sustainable Synthetic Strategies for 1,8-Naphthyridine-3-ol Derivatives

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of 1,8-naphthyridine derivatives. These modern approaches often utilize green chemistry principles to minimize waste and avoid harsh reaction conditions.

One notable strategy involves the use of ultrasonic irradiation . This method has been employed for the synthesis of ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate and its derivatives. The use of ultrasound sonication, often in an aqueous medium with a catalyst like morpholine (B109124), provides a green and efficient synthetic route with improved yields and shorter reaction times compared to conventional techniques.

Another green approach involves solvent-free solid-state reactions . For instance, the synthesis of 1,8-naphthyridine 5-aryl-1,3,4-oxadiazole derivatives has been achieved under solvent-free grinding conditions, which is an environmentally benign process. researchgate.net

Furthermore, ionic liquids have emerged as green solvents and catalysts in various synthetic transformations, including the Friedländer synthesis of 1,8-naphthyridines, as mentioned earlier. nih.govacs.orgnih.gov These methods often offer advantages such as catalyst recyclability and simplified product isolation. nih.gov

Table 2: Modern and Sustainable Synthetic Approaches for 1,8-Naphthyridine Derivatives
MethodKey FeaturesExample ApplicationReference(s)
Ultrasonic IrradiationGreen synthesis, Improved yields, Shorter reaction timesSynthesis of ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate derivatives
Solvent-Free Solid-State ReactionEnvironmentally benign, Simple procedureSynthesis of 1,8-naphthyridine 5-aryl-1,3,4-oxadiazole derivatives researchgate.net
Ionic Liquid CatalysisGreen solvent and catalyst, Catalyst reusabilityFriedländer synthesis of 1,8-naphthyridines nih.govacs.orgnih.gov

Metal-Free Ionic Liquid Mediated Processes

In the pursuit of greener chemistry, ionic liquids (ILs) have emerged as effective catalysts and solvents for synthesizing 1,8-naphthyridine derivatives. A notable metal-free approach utilizes the basic ionic liquid choline hydroxide (ChOH) as a catalyst for the Friedländer condensation reaction in water. nih.gov This method provides a sustainable route to substituted 1,8-naphthyridines from 2-aminonicotinaldehyde and active methylene (B1212753) carbonyl compounds, often with excellent yields exceeding 90%. nih.gov The choline hydroxide is not only inexpensive and biocompatible but also facilitates the reaction through hydrogen bonding with the reactants, a crucial step for the reaction to proceed efficiently in an aqueous medium. nih.gov

Another developed green method employs basic ionic liquids like 1,3-dimethylimidazolium (B1194174) methyl sulfate (B86663) ([Bmmim][Im]) as both catalyst and solvent under solvent-free conditions for the Friedländer reaction. This system demonstrates remarkable catalytic activity and can be recycled multiple times without significant loss of efficacy. The reaction of 2-amino-3-pyridinecarboxaldehyde (B47744) with α-methylene carbonyl compounds proceeds efficiently, showcasing the potential of ILs to replace hazardous and non-reusable acid or base catalysts traditionally used for this transformation.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has been recognized as a powerful tool for accelerating reaction rates, improving yields, and promoting cleaner reactions. For the synthesis of 1,8-naphthyridines, microwave irradiation offers a significant advantage over conventional heating methods.

One protocol describes a solvent-free Friedländer condensation of 2-aminonicotinaldehyde with various carbonyl compounds containing an α-methylene group, using the benign reagent ammonium (B1175870) acetate (B1210297) as a catalyst. This method achieves high yields (80-92%) in remarkably short reaction times of just 2-5 minutes. The efficiency of microwave heating is highlighted by the fact that conventional heating at the same temperature resulted in a much lower yield (15%), indicating an effect that may not be purely thermal.

Another application of microwave assistance is in the Grohe-Heitzer reaction for synthesizing ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, a key intermediate for many therapeutic agents. Microwave energy drastically reduces reaction times, for instance, cutting the synthesis of an intermediate imidazolide (B1226674) from 2.5 hours to just 5 minutes. This protocol also enables a one-pot reaction for the final cyclization step, yielding the product in 73% yield, thus providing a simpler and more efficient alternative to traditional multi-step procedures.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 1,8-Naphthyridines
Starting MaterialsCatalystMethodReaction TimeYield (%)Reference
2-Aminonicotinaldehyde, AcetophenoneAmmonium AcetateMicrowave (400W)3 min92%
2-Aminonicotinaldehyde, AcetophenoneAmmonium AcetateOil Bath (140°C)3 min15%
2-Aminonicotinaldehyde, Cyclohexanone (B45756)Ammonium AcetateMicrowave (400W)2 min90%
2-Aminonicotinaldehyde, Diethyl malonateAmmonium AcetateMicrowave (400W)5 min80%

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and ability to generate molecular complexity rapidly.

A facile, single-step, three-component synthesis of substituted 1,8-naphthyridine derivatives has been developed. This reaction involves the condensation of substituted 2-aminopyridines, malononitrile (B47326) or an alternative active methylene compound like ethyl cyanoacetate, and various aldehydes. The process is catalyzed by an N-bromosulfonamide, acting as a Lewis acid, and proceeds at room temperature under mild conditions to afford the products in good yields.

Another MCR approach has been developed to form dihydro-2,7-naphthyridine-1-ones, which are analogs of the natural product lophocladine A. researchgate.net These unstable dihydro intermediates can be subsequently oxidized or reduced to yield the corresponding naphthyridones or tetrahydronaphthyridones. researchgate.net The reaction demonstrates broad tolerance for a variety of aldehydes and amines, making it a valuable method for creating libraries of drug-like compounds. researchgate.net

Gram-Scale Aqueous Synthesis Methods for Enhanced Efficiency

The ability to perform reactions on a larger scale is crucial for practical applications. A significant advancement in 1,8-naphthyridine synthesis is the development of a gram-scale method using water as the solvent. nih.gov This approach revisits the classic Friedlander reaction, employing the inexpensive and biocompatible ionic liquid choline hydroxide (ChOH) as a metal-free catalyst. nih.gov

The reaction of 2-aminonicotinaldehyde with various aliphatic and aromatic active methylene carbonyls in water proceeds with excellent yields, often over 90%. nih.gov For instance, the reaction with acetone (B3395972) to produce 2-methyl-1,8-naphthyridine was successfully scaled up to a 10 mmol scale, yielding 1.32 grams (92% yield) of the product. nih.gov A key advantage of this method is the operational simplicity and the ease of product and catalyst separation without requiring chromatography. nih.gov This sustainable process avoids harsh conditions, organic solvents, and expensive metal catalysts, aligning with the principles of green chemistry. nih.gov

Table 2: Gram-Scale Aqueous Synthesis of 1,8-Naphthyridine Derivatives
Reactant 1 (10 mmol)Reactant 2 (10 mmol)Catalyst (1 mol%)SolventYield (%)Product (grams)Reference
2-AminonicotinaldehydeAcetoneCholine HydroxideWater92%1.32 g nih.gov
2-AminonicotinaldehydeCyclopentanoneCholine HydroxideWater90%1.80 g nih.gov
2-AminonicotinaldehydeCyclohexanoneCholine HydroxideWater95%2.04 g nih.gov

Directed Derivatization Strategies for the 1,8-Naphthyridin-3-ol Core

While the synthesis of the core 1,8-naphthyridine ring is well-established, its subsequent functionalization is key to modulating its chemical and biological properties. The C-3 hydroxyl group and other positions on the ring serve as handles for strategic modifications. sci-hub.se

Functionalization at the C-3 Hydroxyl Position

The hydroxyl group at the C-3 position (or the tautomeric oxo group at C-2 or C-4) is a prime site for derivatization. sci-hub.setandfonline.com This functional group can undergo various transformations to introduce new functionalities.

O-Alkylation: The hydroxyl group can be converted into an ether. For example, 4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one has been alkylated with 2-bromobenzyl bromides in refluxing acetone with potassium carbonate to yield the corresponding 4-(2-bromobenzyloxy) ethers. tandfonline.com Similarly, the O-alkylation of a 7-hydroxy-1,8-naphthyridine derivative has been reported. blucher.com.br In another instance, 7-amino-4-methyl-1,8-naphthyridin-2-ol (B183148) was alkylated with methyl iodide in the presence of sodium hydroxide and ethanol (B145695) to give the 2-methoxy derivative in 75% yield.

Iodination and Subsequent Coupling: A sequence involving iodination at the C-3 position of a tetrahydro-1,8-naphthyridinol has been developed. researchgate.net This was followed by a copper(I)-mediated benzyloxylation of the resulting aryl iodide, demonstrating a method to install an ether linkage at this position. researchgate.net

Conversion to Halides: The tautomeric hydroxy/oxo group can be converted to a chloro group, which is a versatile intermediate for nucleophilic substitution. For example, 1,8-naphthyridin-2(1H)-ones can be treated with phosphorus oxychloride (POCl₃) at elevated temperatures to furnish the corresponding 2-chloro-1,8-naphthyridine (B101967) derivatives in high yields (74–91%). blucher.com.br

Strategic Modifications at Other Ring Positions (e.g., C-7, N-1, C-2)

Beyond the C-3 hydroxyl, other positions on the 1,8-naphthyridine ring are amenable to functionalization, allowing for the synthesis of a diverse range of analogs.

C-7 Position: The C-7 position is frequently modified. Starting from 2,6-diaminopyridine, cyclocondensation reactions can yield 7-amino-1,8-naphthyridines. blucher.com.br This amino group can be further derivatized. For instance, it can be converted into a hydroxyl group via treatment with sodium nitrite (B80452) in an acidic medium. blucher.com.br The C-7 position can also be substituted via nucleophilic aromatic substitution. For example, 7-chloro derivatives serve as precursors for introducing various amine-containing side chains. beilstein-journals.org

N-1 Position: The nitrogen at the N-1 position, particularly in 1,8-naphthyridin-2-one systems, can be readily alkylated. sci-hub.se For example, ethyl [2-oxo-3-(4-chlorophenyl)-2H- blucher.com.brCurrent time information in Chatham County, US.naphthyridin-1-yl]acetate can be synthesized via alkylation of the parent naphthyridinone with ethyl chloroacetate. This ester can then be converted to a hydrazide, which is a versatile intermediate for further heterocycle synthesis.

C-2 Position: The C-2 position can be functionalized starting from a 2-chloro-1,8-naphthyridine intermediate. This halide can be displaced by various nucleophiles. For example, reaction with morpholine can introduce the morpholinyl group at the C-2 position. researchgate.net

C-5 Position: Methyl groups can be introduced at the C-5 and C-7 positions, and these modifications have been shown to enhance the binding affinity of 2-amino-1,8-naphthyridines to DNA. nih.gov

Table 3: Examples of Derivatization of the 1,8-Naphthyridine Core
Starting MaterialPosition(s) ModifiedReagentsProduct TypeReference
7-Amino-4-methyl-1,8-naphthyridin-2-olC-2 (OH)Methyl Iodide, NaOH/EtOH2-Methoxy derivative
4-Hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-oneC-4 (OH)2-Bromobenzyl bromide, K₂CO₃4-Benzyloxy ether tandfonline.com
7-Amino-4-methyl-1,8-naphthyridin-2(1H)-oneC-2 (Oxo)POCl₃2-Chloro derivative blucher.com.br
2-Amino-7-trifluoromethyl-1,8-naphthyridineC-7 (NH₂)NaNO₂, H₂SO₄/HCl7-Hydroxy derivative blucher.com.br
1,2-Dihydro-3-(4-chlorophenyl)-1,8-naphthyridin-2-oneN-1Ethyl chloroacetate, K₂CO₃N-1-Acetate ester

Introduction of Heterocyclic Moieties and Conjugated Systems

The strategic incorporation of additional heterocyclic rings and the extension of conjugated π-systems are pivotal synthetic goals in the derivatization of the 1,8-naphthyridine scaffold. These modifications are pursued to modulate the molecule's electronic properties, steric profile, and potential for intermolecular interactions. Introducing heterocycles such as piperazine (B1678402), morpholine, or oxadiazole can enhance solubility, provide new vectors for biological interactions, or introduce metal-coordinating sites. Similarly, extending conjugation through linkages like alkynes or by creating multi-ring systems can significantly alter the photophysical properties of the parent compound, making such derivatives suitable for applications in materials science as fluorescent probes or components of organic light-emitting diodes. kthmcollege.ac.inacs.org

Methodologies for these transformations often leverage a pre-existing functional handle on the 1,8-naphthyridine core, such as a halogen atom, which can be displaced via nucleophilic substitution, or a carboxylic acid group, which can be converted into a precursor for heterocycle formation.

Nucleophilic Substitution Approaches

A prevalent strategy for introducing heterocyclic moieties involves the nucleophilic substitution of a halogen atom, typically chlorine, on the 1,8-naphthyridine ring. This approach allows for the direct coupling of a wide range of nitrogen-containing heterocycles.

For instance, research has demonstrated the synthesis of 2-morpholino-1,8-naphthyridine derivatives starting from a chlorinated precursor. The reaction of 5-chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid with benzylamine (B48309) leads to the substitution of the chlorine atom, yielding the corresponding benzylamino derivative in good yield. uobaghdad.edu.iqresearchgate.net Similarly, the piperazine heterocycle can be introduced at the C-2 position. The synthesis begins with the reaction of 2-chloro-1,8-naphthyridine-3-carbonitrile (B1352722) with N-boc-piperazine in DMF at 120 °C, followed by deprotection to yield the piperazinyl-substituted naphthyridine. rsc.org This intermediate serves as a versatile platform for further elaboration, such as the attachment of N-phenylacetamide groups. rsc.org

Another example involves the creation of a larger, conjugated system by linking two naphthyridine units. The reaction of 5-chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid with triethylene glycol in the presence of potassium hydroxide results in the substitution of the chlorine atom, forming 1,2-bis[2-(2-morpholino-4-carboxy-1,8-naphthyridine-5-yloxy) ethoxyl]ethane with a 70% yield. uobaghdad.edu.iqresearchgate.net

Starting MaterialReagent(s)ConditionsProductYield (%)Ref.
5-Chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acidBenzylamine-5-Benzylamino-2-morpholino-1,8-naphthyridine-4-carboxylic acidGood uobaghdad.edu.iq, researchgate.net
2-Chloro-1,8-naphthyridine-3-carbonitrile1. N-Boc-piperazine 2. 4.0 M HCl in dioxane1. DMF, 120 °C, 4 h 2. DCM, 0 °C to rt, 6 h2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile- rsc.org
5-Chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acidTriethylene glycol, KOHDry THF, 80 °C, 24 h1,2-bis[2-(2-morpholino-4-carboxy-1,8-naphthyridine-5-yloxy) ethoxyl]ethane70 uobaghdad.edu.iq, researchgate.net

Construction of Fused and Appended Heterocyclic Rings

Beyond direct substitution, new heterocyclic rings can be constructed from functional groups on the 1,8-naphthyridine core. This method allows for the creation of more complex, integrated systems.

A notable example is the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. Starting from ethyl 2-phenyl-1,8-naphthyridine-3-carboxylate, treatment with hydrazine (B178648) hydrate (B1144303) yields the corresponding carbohydrazide. researchgate.net This intermediate is then cyclized with cyanogen (B1215507) bromide to afford 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine, directly attaching the oxadiazole ring to the C-3 position of the naphthyridine. researchgate.net

In a different approach, a thiazolidine (B150603) ring can be appended. The reaction of a thiourea (B124793) derivative of a 2-phenyl-1,8-naphthyridin-4(1H)-one with chloroacetyl chloride in the presence of pyridine results in the formation of [N-(4-oxo-3-(2-phenyl-1,8-naphthyridin-3-yl)thiazolidin-2-ylidene)]acetamide or benzamide (B126) derivatives in good yields. grafiati.com

Naphthyridine PrecursorReagent(s)ConditionsProduct HeterocycleRef.
2-Phenyl-1,8-naphthyridine-3-carbohydrazideCyanogen bromide, NaHCO₃Water, 1,4-dioxane1,3,4-Oxadiazole researchgate.net
3-(Thioureido)-2-phenyl-1,8-naphthyridin-4(1H)-one derivativesChloroacetyl chloride, pyridine-Thiazolidine grafiati.com

Formation of Extended Conjugated Systems

The development of extended π-conjugated systems based on the 1,8-naphthyridine unit is crucial for applications in materials science. One effective method to achieve this is through the introduction of unsaturated linkers. The synthesis of ethynyl-linked benzofuran-naphthyridine compounds has been reported, which creates a highly conjugated system exhibiting high-yield fluorescence and solvatochromic properties. researchgate.net These molecules are formed by linking the two aromatic systems via an acetylene (B1199291) bridge, which facilitates electronic communication between the moieties.

Annulation reactions also provide a pathway to extended conjugated systems. The Friedländer reaction, a classic method for quinoline and naphthyridine synthesis, can be used to build fused polycyclic structures. For example, reacting 2-aminonicotinaldehyde with cyclic ketones such as cyclohexanone or N-substituted piperidones under aqueous or ionic liquid-catalyzed conditions can produce tetracyclic naphthyridine derivatives. acs.orgacs.orgnih.gov Specifically, the reaction of 2-aminonicotinaldehyde with 1-methylpiperidin-4-one yields 7-methyl-6,7,8,9-tetrahydropyrido[2,3-b] kthmcollege.ac.inblucher.com.brnaphthyridine, a fused, multi-ring system. nih.gov

Synthetic StrategyReactantsConditionsProduct DescriptionRef.
Alkyne LinkageBenzofuran derivative, Naphthyridine derivativeCoupling reactionEthynyl-linked benzofuran-naphthyridine researchgate.net
Friedländer Annulation2-Aminonicotinaldehyde, 1-Methylpiperidin-4-oneH₂O, ChOH (catalyst), 50 °C, 11 h7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b] kthmcollege.ac.inblucher.com.brnaphthyridine nih.gov
Friedländer Annulation2-Aminonicotinaldehyde, Cyclohexanone[Bmmim][Im] (ionic liquid), 50 °C, 24 h1,2,3,4-Tetrahydroacridine-like naphthyridine derivative acs.org

Structure Activity Relationship Sar Studies of 1,8 Naphthyridin 3 Ol Derivatives

Positional Effects of Substituents on Molecular Activity Profilesnih.govinnovareacademics.inmdpi.comnih.govnih.govresearchgate.net

The biological activity of 1,8-naphthyridine (B1210474) derivatives is highly sensitive to the nature and position of various substituents on the core ring system. Researchers have systematically explored these effects to build comprehensive SAR models.

Influence of the Hydroxyl Group at C-3 on Ligand-Target Interactionsinnovareacademics.innih.gov

The hydroxyl group, particularly when positioned at C-3 or analogous locations like C-8 on the naphthyridine scaffold, plays a critical role in mediating interactions with biological targets. In studies on 8-hydroxy-naphthyridine derivatives as antileishmanial agents, the hydroxyl group was found to be crucial for activity. nih.gov Its removal or methylation led to a significant loss of antiparasitic potency, suggesting it acts as a key hydrogen bond donor or a metal-chelating group within the active site of the target. nih.gov For instance, in the development of HIV-1 integrase inhibitors based on a 1,8-naphthyridine-3-carboxamide scaffold, hydroxyl groups at positions 1 and 4 were shown to contribute to potent antiviral activity. innovareacademics.in This highlights the importance of the hydroxyl moiety in forming specific, high-energy contacts that anchor the ligand to its target protein.

Role of Substituents at C-7 (e.g., piperazinyl, amino functionality)innovareacademics.inmdpi.comresearchgate.net

The C-7 position of the 1,8-naphthyridine ring is a key site for modification, significantly influencing the molecule's activity and properties. Many potent antibacterial agents of the quinolone class, such as Enoxacin (B1671340), feature a piperazinyl group at this position, which is crucial for their broad-spectrum activity. innovareacademics.inresearchgate.net

SAR studies have revealed that:

Amino functionalities are often essential for optimal activity. For example, an aminopyrrolidine group at C-7 in certain 1,8-naphthyridine derivatives was found to be critical for eliciting cytotoxicity in cancer cells. nih.gov

Piperazine (B1678402) substituents are widely used to modulate activity. In the context of 5-HT3 receptor antagonists, piperazine-substituted 1,8-naphthyridine-3-carboxylic acid derivatives have been explored for anxiolytic-like activity. innovareacademics.in

Cycloamino groups , in general, have been shown to be effective. 2,7-Di(N-cycloamino)-3-phenyl-1,8-naphthyridine derivatives have demonstrated significant antiplatelet activity. researchgate.net

Alkyl groups at C-7 also impact activity. C7-mono and dialkyl analogs of tetrahydro-1,8-naphthyridin-3-ol exhibited high antioxidant activity. researchgate.net

The nature of the substituent at C-7 can also determine the selectivity of the compound. For cannabinoid receptor 2 (CB2) agonists based on the 1,8-naphthyridin-2(1H)-one scaffold, the presence of an aryl substituent at the analogous C-6 position confers a different activity profile compared to unsubstituted versions. mdpi.com

Impact of N-Substituents (e.g., alkyl, aryl groups)mdpi.commdpi.com

Substitutions at the N-1 position of the naphthyridine ring or on appended nitrogenous groups like piperazine are critical for modulating biological activity.

N-1 Substituents on the Naphthyridine Ring: For 1,8-naphthyridin-2(1H)-ones, the affinity for the CB2 receptor is strongly influenced by the substituent at the N-1 position. mdpi.com Similarly, in certain antimicrobial series, the addition of an aryl group, such as a 2,4-difluorophenyl group, at the N-1 position was consistent with good efficacy. innovareacademics.in A 2'-thiazolyl group at N-1 was found to be essential for the cytotoxicity of some 1,8-naphthyridine derivatives. nih.gov

N-Substituents on Piperazine: When a piperazinyl moiety is present (typically at C-7), varying its N-substituent plays a vital role in determining potency and selectivity. mdpi.commdpi.com For a series of anti-tubercular 1,8-naphthyridine-3-carbonitrile (B1524053) analogues, a compound featuring a 5-nitrofuran heteroaromatic ring attached to the piperazine exhibited outstanding efficacy. rsc.org Another study synthesized a range of N-piperazinyl substituents to enhance antimicrobial efficiency against both Gram-positive and Gram-negative bacteria. mdpi.com

The following table summarizes the impact of N-substituents on the activity of 1,8-naphthyridine derivatives targeting the CB2 receptor.

Base ScaffoldN-1 SubstituentC-6 SubstituentEffect on CB2 Receptor Affinity
1,8-Naphthyridin-2(1H)-oneVaried Alkyl/ArylAbsentStrongly influences affinity
1,8-Naphthyridin-2(1H)-oneFixedVaried ArylConfers different activity profile

Effects of Halogenation, Electron-Withdrawing, and Electron-Donating Groupsinnovareacademics.inresearchgate.net

The introduction of halogens and other groups with distinct electronic properties onto the 1,8-naphthyridine scaffold or its substituents is a common strategy to fine-tune activity.

Halogenation: The addition of fluorine atoms often enhances biological activity. researchgate.net In a series of antimicrobial compounds, a 2,4-difluorophenyl group at the N-1 position provided the best efficacy. innovareacademics.in Similarly, halogenated phenyl derivatives of 1,8-naphthyridine-3-carboxylic acid were identified as promising HIV-1 integrase inhibitors. innovareacademics.in

Electron-Withdrawing Groups (EWGs): EWGs like nitro (-NO2) and trifluoromethyl (-CF3) can significantly increase potency. The para-substitution of a benzyl (B1604629) moiety with EWGs such as chloro or nitro was shown to be more active in a series of antimycobacterial compounds. innovareacademics.in A benzenesulfonamide (B165840) derivative bearing both a chloro group on the naphthyridine ring and a trifluoromethyl group on the phenyl ring was investigated for its ability to modulate antibiotic activity. nih.gov

Electron-Donating Groups (EDGs): The effect of EDGs like alkoxy groups can also be significant. In related quinoline (B57606) structures, alkoxy groups at C-7 were found to be important for optimal anticancer activity. nih.gov For 5-HT3 receptor antagonists, methoxy-substituted phenylpiperazine derivatives attached to a 1,8-naphthyridine core showed high potency. researchgate.net

The table below illustrates the effect of different electronic groups on the antimycobacterial activity of certain 1,8-naphthyridine derivatives.

Parent CompoundSubstituent on N-benzyl moietyRelative Activity
N'-benzylidene-1,8-naphthyridine-3-carbohydrazideUnsubstitutedBaseline
N'-(1-(4-chlorobenzyl)-2-oxoindolin-3-ylidene)-1,8-naphthyridinep-Chloro (EWG)More Active
N'-(1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-1,8-naphthyridinep-Nitro (EWG)More Active
N'-(1-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-1,8-naphthyridinep-Fluoro (Halogen)More Active

Stereochemical Considerations in SAR Investigations

Stereochemistry is a fundamental aspect of molecular recognition, and the three-dimensional arrangement of atoms in 1,8-naphthyridin-3-ol derivatives can have a profound impact on their interaction with chiral biological targets like receptors and enzymes. The introduction of chiral centers, for instance by adding complex substituents at the C-3 or C-7 positions, can lead to enantiomers or diastereomers with markedly different biological activities. Although specific SAR studies detailing the stereochemical effects for this compound itself are not extensively documented in the provided search results, the principles are well-established within the broader class of naphthyridine derivatives. For example, in the development of kinase inhibitors or receptor modulators, it is common for one enantiomer to be significantly more potent than the other, as it can achieve a more optimal fit within the chiral binding pocket of the target protein. Future research focusing on the resolution and separate biological evaluation of stereoisomers of this compound derivatives would be crucial for a complete understanding of their SAR.

Conformational Analysis and Identification of Bioactive Conformations

Understanding the preferred three-dimensional shape, or conformation, of a molecule is essential for explaining its biological activity. Conformational analysis and molecular modeling techniques are used to identify the specific "bioactive conformation"—the shape the molecule adopts when it binds to its biological target.

For 1,8-naphthyridine derivatives, computational studies such as molecular docking have been employed to elucidate these interactions.

Molecular Docking: Studies on N-protected and unprotected 3-N-substituted 1,8-naphthyridin-2(1H)-ones used molecular docking to identify probable interactions with the target protein, penicillin-binding protein 6 (PBP6). researchgate.net Similarly, docking studies on pyrazolo[5,1-f] nih.govnih.govnaphthyridine derivatives, which are structurally related, helped to disclose specific patterns of interaction responsible for their activity as CB2 receptor inverse agonists. uniss.it

DFT and Simulation: A detailed study combining Density Functional Theory (DFT) and noncovalent interaction (NCI) analysis was used to investigate the Friedlander reaction for synthesizing 1,8-naphthyridines. acs.org This analysis highlighted the importance of hydrogen bonds in stabilizing the reaction's transition states, demonstrating how specific conformations are favored and stabilized by weak interactions, a principle that directly applies to ligand-receptor binding. acs.org

These computational approaches are vital for rational drug design, allowing researchers to predict how structural modifications will affect the molecule's conformation and, consequently, its ability to bind effectively to its target.

Mechanistic Investigations of Molecular Interactions and Target Engagement

Interactions with Nucleic Acid Targets

Derivatives of the 1,8-naphthyridine (B1210474) core are well-documented for their ability to interact with DNA, a mechanism central to their anticancer properties. ekb.eg These interactions can occur through various modes, leading to the disruption of essential cellular processes like DNA replication and transcription.

DNA intercalation is a primary mechanism by which many 1,8-naphthyridine derivatives exert their cytotoxic effects. ekb.eg This process involves the insertion of the planar naphthyridine ring system between the base pairs of the DNA double helix. This interaction is stabilized by van der Waals forces, hydrogen bonding, and electrostatic interactions between the compound and the DNA bases.

For instance, certain 1,8-naphthyridine-ligand complexes with platinum (II) have been shown to form monofunctional bonds with DNA, specifically reacting with guanosine (B1672433) bases. ekb.eg Molecular docking studies of some derivatives have further elucidated these interactions, showing the formation of hydrogen bonds with DNA's guanine (B1146940) base, which contributes to the cytotoxic effect. ekb.eg The anticancer agent Voreloxin, a compound containing the 1,8-naphthyridine moiety, exerts its cytotoxic effect in part through DNA intercalation. ekb.eg This physical blockage disrupts the DNA structure, interfering with the binding of DNA polymerases and transcription factors, ultimately leading to cell death.

Table 1: Examples of 1,8-Naphthyridine Derivatives and DNA Intercalation Findings

Derivative/CompoundResearch FindingSource
Voreloxin (SNS-595)Exerts cytotoxic effects by intercalating with DNA and inhibiting topoisomerase II. ekb.eg ekb.eg
Platinum (II) complexes with 1,8-naphthyridine ligandsProvide a monofunctional binding affinity to DNA, reacting with guanosine bases without the removal of carrier ligands. ekb.eg ekb.eg
6H-Indolo[2,3-b] researchgate.netnaphthyridinesCytotoxic effect is exerted through the formation of hydrogen bonds with the guanosine base of DNA. ekb.eg ekb.eg

Topoisomerases are vital enzymes that manage the topological state of DNA during replication, transcription, and repair. ekb.eg Many 1,8-naphthyridine derivatives function as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II), making these enzymes key targets for anticancer therapy. ekb.egresearchgate.net

The inhibition mechanism typically involves the stabilization of the "cleavable complex," a transient intermediate where the enzyme is covalently bound to the DNA strand after inducing a single-strand (Topo I) or double-strand (Topo II) break. ekb.egmdpi.com By stabilizing this complex, the 1,8-naphthyridine derivative prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks and triggering apoptosis (programmed cell death). mdpi.comnih.govnih.gov

Voreloxin is a well-studied example that inhibits topoisomerase II while also intercalating DNA. ekb.eg Other novel derivatives, such as chromeno and quinolino[4,3-b] researchgate.netnaphthyridines, have demonstrated significant inhibitory activity against Topo I, acting as poisons comparable to the established drug camptothecin (B557342). ekb.eg Similarly, a derivative of nalidixic acid, {2-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-N-(m-tolyl)-hydrazinecarbothioamide}, has been identified as a potent inhibitor of both TopoIIα and TopoIIβ. nih.govnih.gov

Table 2: Inhibition of Topoisomerases by 1,8-Naphthyridine Derivatives

Derivative/CompoundTarget Enzyme(s)Mechanism of ActionSource
VoreloxinTopoisomerase IIStabilizes the DNA-enzyme cleavable complex. ekb.eg ekb.eg
Chromeno[4,3-b] researchgate.netnaphthyridinesTopoisomerase IAct as poisons, with better inhibitory activity than camptothecin in some cases. ekb.eg ekb.eg
Quinolino[4,3-b] researchgate.netnaphthyridinesTopoisomerase IAct as poisons, with better inhibitory activity than camptothecin in some cases. ekb.eg ekb.eg
{2-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-N-(m-tolyl)-hydrazinecarbothioamide}Topoisomerase IIα and IIβInduces cell cycle arrest at the G2-M phase, leading to apoptosis. nih.govnih.gov nih.govnih.gov
2,7-dimethyl-1,8-naphthyridine derivativesTopoisomerase IIDocking studies show binding into the active site of topoisomerase II. researchgate.net researchgate.net

DNA Intercalation Mechanisms

Enzyme and Protein Target Modulation

Beyond nucleic acids, 1,8-naphthyridine derivatives modulate the function of various enzymes and proteins critical to cell signaling, proliferation, and structural integrity.

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. The 1,8-naphthyridine scaffold has been successfully utilized to develop inhibitors for several protein kinases, including Epidermal Growth Factor Receptor (EGFR) kinase. researchgate.netinnovareacademics.inresearchgate.net

Derivatives of 1,8-naphthyridine have been designed to target the ATP-binding site of kinases. For example, a series of 6-substituted-4-anilino researchgate.net-naphthyridine-3-carbonitriles exhibit EGFR kinase inhibitory activity. researchgate.net Pyrrolo[2,3-b]pyridine analogs bearing a 1,8-naphthyridin-2-one fragment have been evaluated for their inhibitory activity against a panel of six tyrosine kinases, including Flt-3, c-Kit, VEGFR-2, c-Met, EGFR, and PDGFR-β, with some compounds showing potent cytotoxicity against various tumor cell lines. ekb.eg The development of 2,4-diaryl-substituted researchgate.netnaphthyridines as kinase inhibitors for cancer therapy further highlights the versatility of this scaffold. google.com

Table 3: Kinase Inhibition by 1,8-Naphthyridine Derivatives

Derivative ClassTarget Kinase(s)Research FindingSource
6-Substituted-4-anilino researchgate.net-naphthyridine-3-carbonitrilesEGFR KinaseReported to possess EGFR kinase inhibitory activity. researchgate.net researchgate.net
Pyrrolo[2,3-b]pyridines with 1,8-naphthyridin-2-one fragmentFlt-3, c-Kit, VEGFR-2, c-Met, EGFR, PDGFR-βCompound 261 was found to be most potent against four tested tumor cell lines (HT-29, A549, H460, U87MG). ekb.eg ekb.eg
2,4-Diaryl-substituted researchgate.netnaphthyridinesCheckpoint kinases (Chk1, Chk2), TGF-betaDeveloped as kinase inhibitors for cancer treatment. google.com google.com

The Rat Sarcoma (Ras) proteins are a family of small GTPases that act as crucial nodes in signal transduction pathways controlling cell growth, differentiation, and survival. nih.gov Mutations in Ras genes are common in human cancers, making them an important therapeutic target. The 1,8-naphthyridine framework has been explored for the development of Ras protein inhibitors. ekb.eg

N-substituted quinolino-1,8-naphthyridine derivatives have been synthesized and evaluated for their ability to inhibit Ras-GTP. ekb.eg Specific tetracyclic compounds featuring a 1,8-naphthyridine ring have been designed as inhibitors of the G12C mutant Ras protein, which is prevalent in certain cancers like non-small cell lung cancer. google.com These inhibitors work by targeting the mutated protein, thereby blocking the downstream signaling cascades that promote uncontrolled cell proliferation. google.comoncotarget.com

The cytoskeleton, composed of microtubules, is essential for maintaining cell structure, transport, and division. Microtubules are polymers of α- and β-tubulin. Compounds that interfere with tubulin polymerization can halt cell division (mitosis), making them effective anticancer agents. researchgate.net

Several 1,8-naphthyridine derivatives have been identified as inhibitors of tubulin polymerization. ekb.egresearchgate.net For instance, substituted 2-aryl-1,8-naphthyridin-4(1H)-ones have been synthesized and evaluated as antimitotic agents that function by inhibiting tubulin polymerization. kashanu.ac.ir Another derivative, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine, showed antiproliferative activity with a mechanism of action involving a cascade of cellular changes, including alterations to mitochondria, comparable to other microtubule-disrupting drugs. researchgate.net

Table 4: Tubulin Polymerization Inhibition by 1,8-Naphthyridine Derivatives

Telomerase Inhibition

Telomerase is an enzyme crucial for maintaining the lengths of chromosomal ends, known as telomeres. nih.gov In most cancer cells, telomerase is a key component for cellular immortality, while it is rarely expressed at significant levels in normal cells. nih.gov This difference makes telomerase inhibition a compelling strategy for anticancer therapies. nih.gov The inhibition of telomerase can lead to a significant reduction in the viability of cancer cells and can induce apoptosis, or programmed cell death. nih.gov

Methods for inhibiting telomerase often target its two main components: the telomerase reverse transcriptase (TERT) catalytic subunit or the telomerase RNA (TR) component. nih.gov One such inhibitor is Imetelstat (GRN163L), a 13-base oligonucleotide that directly binds to the telomerase RNA component, preventing the enzyme from functioning. nih.govmdpi.com This leads to the progressive shortening of telomeres and ultimately results in cancer cell senescence or apoptosis. mdpi.com While a study with Imetelstat showed a 95% reduction in telomerase activity in evaluable patients, no objective tumor responses were observed. mdpi.com Another non-nucleosidic compound, BIBR1532, acts as a selective, mixed-type non-competitive telomerase inhibitor. nih.gov

Bacterial DNA Gyrase Inhibition

Derivatives of 1,8-naphthyridine have demonstrated the ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial survival. mdpi.commdpi.com DNA gyrase, or topoisomerase II, is responsible for making the DNA molecule compact and biologically active. mdpi.com Its inhibition leads to the uncontrolled synthesis of messenger RNA and proteins, ultimately causing bacterial death. mdpi.com

Nalidixic acid, an early 1,8-naphthyridine derivative, selectively and reversibly blocks DNA replication in bacteria by inhibiting the A subunit of DNA gyrase. mdpi.com Newer derivatives, such as enoxacin (B1671340) and gemifloxacin, also act by inhibiting DNA gyrase and topoisomerase IV. mdpi.com Some 1,8-naphthyridine derivatives have shown significant inhibitory effects against the DNA gyrase of Bacillus subtilis. mdpi.com For instance, certain 7-methyl-1,8-naphthyridinone derivatives displayed IC₅₀ values ranging from 1.7 to 13.2 µg/mL against DNA gyrase. mdpi.com In silico studies have further supported that 1,8-naphthyridine derivatives inhibit DNA gyrase in a manner similar to fluoroquinolones. mdpi.com

Efflux Pump Inhibition in Multidrug Resistant Microorganisms (e.g., NorA, MepA)

Efflux pumps are transmembrane proteins that bacteria use to expel toxic substances, including antibiotics, from the cell. mdpi.comnih.gov This is a primary mechanism of bacterial resistance to drugs like fluoroquinolones. mdpi.com Derivatives of 1,8-naphthyridine have been identified as inhibitors of these efflux pumps, particularly NorA and MepA in Staphylococcus aureus. mdpi.comsemanticscholar.org

These compounds themselves may not have direct antibacterial action, with some derivatives showing high Minimum Inhibitory Concentrations (MICs). mdpi.com However, when combined with antibiotics, they can significantly enhance the antibiotic's effectiveness by preventing its removal from the bacterial cell. mdpi.comnih.gov For example, 1,8-naphthyridine sulfonamides have been shown to inhibit the NorA efflux pump. nih.gov In silico analysis suggests that the interaction between these derivatives and the efflux pumps involves hydrogen bonds and hydrophilic interactions. nih.gov Studies have shown that certain 1,8-naphthyridine derivatives can inhibit the efflux of ethidium (B1194527) bromide, a known substrate of these pumps, and reduce the MIC of antibiotics like norfloxacin (B1679917) and ciprofloxacin. semanticscholar.orgaimspress.com

Enoyl-ACP Reductase (InhA) Inhibition in Mycobacterium tuberculosis

Enoyl-acyl carrier protein reductase (InhA) is a vital enzyme in Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.govnih.gov It plays a key role in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govmdpi.com Inhibition of InhA disrupts this pathway, leading to cell death, making it a validated target for anti-tuberculosis drugs. nih.govgoogle.com

Derivatives of 1,8-naphthyridine have been identified as potent, direct inhibitors of InhA. nih.govnih.gov Unlike some frontline tuberculosis drugs that require activation by mycobacterial enzymes, these direct inhibitors can circumvent common resistance mechanisms. nih.gov Molecular docking and dynamics simulation studies have been used to design and evaluate new 1,8-naphthyridine derivatives with potential antitubercular activity by targeting InhA. nih.govresearchgate.net One study reported a potent InhA inhibitor with an in vitro IC₅₀ of 90 nM. nih.gov Another study identified a 1,8-naphthyridine-3-carbonitrile (B1524053) derivative with a promising MIC of 6.25 μg/mL against the M. tuberculosis H37Rv strain. nih.gov

Adenosine (B11128) Receptor (A₂A type) Antagonism

The A₂A adenosine receptor, a member of the G protein-coupled receptor family, is involved in various physiological processes in the central nervous system and the periphery. mdpi.com Antagonists of this receptor are being investigated for their therapeutic potential in conditions like Parkinson's disease. uni-stuttgart.denih.gov

A series of 1,8-naphthyridine derivatives have been synthesized and evaluated for their affinity for adenosine receptors. nih.gov While these compounds showed no affinity for the A₁ adenosine receptor, many exhibited interesting affinity and selectivity for the A₂A subtype. nih.govresearchgate.net For instance, some 1,8-naphthyridin-4-one derivatives demonstrated significant efficacy for the A₂A adenosine receptor, with Kᵢ values ranging from 30.0 to 67.0 µM. researchgate.net The substitution pattern on the 1,8-naphthyridine core, particularly at the 7-position, was found to significantly influence the affinity for the A₂A receptor. researchgate.net

Modulation of Specific Cellular Pathways

Induction of Apoptosis

Apoptosis is a form of programmed cell death that is essential for normal development and tissue homeostasis. The induction of apoptosis is a key strategy in cancer therapy. spandidos-publications.com Derivatives of 1,8-naphthyridine have been shown to induce apoptosis in various cancer cell lines. researchgate.netnih.gov

One novel naphthyridine derivative, named 3u, was found to induce apoptosis in human melanoma A375 cells at high concentrations. nih.gov The mechanism of this apoptosis induction was determined to be through the extrinsic pathway, involving the concentration-dependent cleavage of caspase-8 and caspase-3. nih.gov Furthermore, the X-Linked Inhibitor Of Apoptosis (XIAP) protein, which can inhibit caspase-3, was observed to decrease in a dose-dependent manner, further promoting the apoptotic process. nih.gov Other studies have shown that pyrazolo-naphthyridine derivatives can induce apoptosis in cervical and breast cancer cells, demonstrating a decrease in mitochondrial membrane potential and increased levels of activated caspases. researchgate.net

Interactive Data Tables

Table 1: Inhibitory Activity of 1,8-Naphthyridine Derivatives against Bacterial DNA Gyrase

Compound Type Target Organism IC₅₀ (µg/mL)

Table 2: Anti-tuberculosis Activity of 1,8-Naphthyridine Derivatives

Compound Type Target Activity Metric Value
Arylamide derivative InhA IC₅₀ 90 nM

Table 3: Adenosine Receptor (A₂A type) Antagonism by 1,8-Naphthyridine Derivatives

Compound Type Receptor Kᵢ (µM)

Cell Cycle Arrest Mechanisms

The 1,8-naphthyridine scaffold is a core component of various synthetic molecules investigated for their anticancer properties. ekb.egekb.eg One of the key mechanisms through which these compounds exert their antitumor effects is the induction of cell cycle arrest, a process that halts cell proliferation at specific checkpoints. ekb.egresearchgate.net Research has demonstrated that derivatives of 1,8-naphthyridine can arrest the cell cycle at different phases, primarily the G2/M and G0/G1 phases, by modulating the activity of crucial regulatory proteins. nih.govspandidos-publications.com

Investigations into a novel dihydrobenzofuro[4,5-b] ekb.egresearchgate.netnaphthyridin-6-one derivative, MHY-449, revealed its capacity to induce G2/M phase arrest in human colon cancer cells (HCT116). spandidos-publications.com This arrest is achieved by downregulating the expression of key proteins that drive the G2 to M transition, including cyclin B1 and its activating partners, the cell division cycle proteins Cdc2 and Cdc25c. spandidos-publications.com Concurrently, MHY-449 treatment leads to an increase in the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase (CDK) inhibitors p21WAF1/CIP and p27KIP, which further contributes to halting the cell cycle in the G2/M phase. spandidos-publications.com The induction of G2/M arrest by MHY-449 has also been observed in other cancer cell lines, such as MCF-7/ADR (breast cancer) and AGS (gastric cancer). nih.govspandidos-publications.com

In addition to G2/M arrest, certain 1,8-naphthyridine derivatives have been shown to induce arrest at the G0/G1 checkpoint. Studies on pyrazolo-naphthyridine derivatives, for instance, confirmed G0/G1 cell cycle arrest in treated HeLa (cervical cancer) and MCF-7 (breast cancer) cells. nih.gov This multipronged ability to halt cell division at different stages underscores the therapeutic potential of the 1,8-naphthyridine framework. ekb.egnih.gov

Table 1: Effects of 1,8-Naphthyridine Derivatives on Cell Cycle Progression

Compound/Derivative Cell Line(s) Affected Cell Cycle Phase Key Molecular Targets/Pathways
MHY-449 (dihydrobenzofuro[4,5-b] ekb.egresearchgate.netnaphthyridin-6-one derivative) HCT116 (Colon) G2/M ↓ Cyclin B1, ↓ Cdc2, ↓ Cdc25c, ↑ p53, ↑ p21, ↑ p27 spandidos-publications.com
MHY-449 AGS (Gastric) G2/M Induction of apoptosis and cell cycle arrest. spandidos-publications.com
Pyrazolo-naphthyridine derivatives HeLa (Cervical), MCF-7 (Breast) G0/G1 Not specified in detail. nih.gov
3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives Various Not specified General cell cycle arrest mentioned as part of the mechanism.

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. ekb.eg The 1,8-naphthyridine core is found in molecules designed to inhibit this process, thereby cutting off the nutrient and oxygen supply to tumors. ekb.egekb.eg These compounds function by targeting key signaling pathways and growth factor receptors involved in neovascularization, most notably the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR). ekb.egnih.govrsc.org

VEGFR-2 is a primary mediator of the angiogenic signal, and its inhibition is a major strategy in cancer therapy. rsc.org Research has identified several 1,8-naphthyridine derivatives as potent inhibitors of tyrosine kinases, including VEGFR. ekb.eg For example, one study synthesized a series of compounds where the most active candidate, a 1,8-naphthyridine derivative, demonstrated inhibitory effects not only on the c-Met kinase but also on VEGFR-3 and Flt-3. ekb.eg The inhibition of multiple pro-angiogenic receptors highlights the potential for broad-spectrum anti-angiogenic activity. nih.gov

Other derivatives, such as novel 2,3-dihydro-1,8-naphthyridine oxime ethers, have also been developed and evaluated for their anti-angiogenic potential. ekb.eg The mechanism of action for these compounds is often linked to their ability to interfere with angiogenic signaling cascades induced by factors like VEGF, transforming growth factors (TGF-α, TGF-β), and fibroblast growth factors (FGF). ekb.eg Furthermore, derivatives of 5,6,7,8-tetrahydro-1,8-naphthyridine have been investigated as antagonists of av integrins, which are cell adhesion molecules that play a significant role in mediating endothelial cell migration and survival during angiogenesis. nih.govgoogle.com By blocking these various targets, 1,8-naphthyridine-based compounds can effectively disrupt the complex process of tumor-induced blood vessel formation. ekb.eg

Computational Chemistry and in Silico Approaches in 1,8 Naphthyridin 3 Ol Research

Molecular Docking Simulations for Ligand-Target Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. iaanalysis.com This method is crucial for screening large libraries of compounds and identifying promising candidates by evaluating their binding affinity and interaction patterns within the target's active site. schrodinger.com In the context of 1,8-naphthyridine (B1210474) research, docking simulations have been instrumental in identifying potential therapeutic agents for various diseases.

For instance, studies on novel 1,8-naphthyridine derivatives as potential anti-breast cancer agents have utilized molecular docking to screen compounds against the human estrogen receptor (PDB ID: 1ERR). researchgate.net Similarly, other derivatives have been docked against targets like Mycobacterium tuberculosis's enoyl-ACP reductase (InhA) protein and topoisomerase II, demonstrating the broad applicability of this scaffold. researchgate.netresearchgate.net These simulations provide a static snapshot of the ligand-receptor interaction, serving as a critical first step for more dynamic and in-depth computational analyses. iaanalysis.com

A key outcome of molecular docking is the detailed visualization of how a ligand, such as a 1,8-naphthyridin-3-ol derivative, fits into the binding pocket of a protein. This analysis reveals the specific non-covalent interactions that stabilize the complex, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. rsc.orgstanford.edu

For example, in a study involving 1,8-naphthyridine derivatives targeting topoisomerase II, the docked compound Vosaroxin was shown to form eight distinct hydrogen bonds with amino acid residues and DNA segments at the binding site. researchgate.net The analysis of these interactions is fundamental to understanding the structural basis of a ligand's activity and provides a rationale for its observed biological effects. This information guides the rational design of new derivatives with improved potency and selectivity by modifying the ligand's structure to optimize these key interactions. The identification of specific binding modes can also help explain why certain compounds are active against one target but not another, as seen in studies comparing different disease folds. diva-portal.org

Docking programs employ scoring functions to rank different ligand poses and estimate the binding affinity, typically expressed in kcal/mol. nih.gov Lower (more negative) scores generally indicate a more favorable binding interaction. In a study targeting the human estrogen receptor, 1,8-naphthyridine derivatives C3 and C13 showed superior Mol. Dock scores of -147.054 and -147.819 Kcalmol⁻¹, respectively, compared to the standard drug Tamoxifen (-137.807 Kcalmol⁻¹). researchgate.net Similarly, newly designed inhibitors based on a related scaffold for Alzheimer's disease showed potent binding energies ranging from -10.1 to -10.5 kcal/mol against acetylcholinesterase. ajchem-a.com

To ensure the reliability of these predictions, docking protocols must be validated. nih.gov A common validation method is redocking, where a co-crystallized ligand is removed from the protein's active site and then docked back. The simulation is considered successful if the predicted pose is very close to the original crystallographic pose, typically measured by a root-mean-square deviation (RMSD) of less than 2.0 Å. mdpi.comnih.gov Further validation can involve screening a library of known active compounds alongside a set of "decoy" molecules (compounds with similar physical properties but assumed to be inactive) to see if the docking protocol can successfully identify the active ones. nih.govnih.gov

Table 1: Examples of Molecular Docking Scores for 1,8-Naphthyridine Derivatives and Related Compounds
Compound/DerivativeProtein Target (PDB ID)Docking Score (kcal/mol)Reference DrugReference Drug Score (kcal/mol)Source
Derivative C3Human Estrogen Receptor (1ERR)-147.054 (Mol. Dock Score)Tamoxifen-137.807 (Mol. Dock Score) researchgate.net
Derivative C13Human Estrogen Receptor (1ERR)-147.819 (Mol. Dock Score)Tamoxifen-137.807 (Mol. Dock Score) researchgate.net
Designed Inhibitor B3Acetylcholinesterase (4EY7)-10.3Commercial AD Drug-8.8 ajchem-a.com
Designed Inhibitor B6Acetylcholinesterase (4EY7)-10.5Commercial AD Drug-8.8 ajchem-a.com
VosaroxinTopoisomerase II (4FM9)-95.16N/AN/A researchgate.net

Analysis of Ligand-Protein Binding Modes and Interactions

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org Unlike methods that deal with the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. scispace.com This approach has become a cornerstone of computational chemistry for calculating the properties of molecules, including 1,8-naphthyridine derivatives. researchgate.netresearchgate.net It allows for the precise calculation of molecular geometries, electronic properties, and spectroscopic features, providing a deeper understanding of a compound's intrinsic characteristics. tandfonline.com

DFT calculations are highly effective for determining the electronic properties of molecules, which are governed by the distribution of electrons. Key properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov

From these fundamental properties, a range of quantum chemical descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness. scispace.comnih.gov These descriptors provide quantitative measures of a molecule's behavior in chemical reactions and its potential interactions with biological systems. For example, the molecular electrostatic potential (MESP) map, another DFT-derived property, visualizes the charge distribution across a molecule, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), which is crucial for understanding drug-receptor interactions. tandfonline.com

Table 2: Key Quantum Chemical Descriptors Derived from DFT
DescriptorDefinition/SignificanceSource
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular Orbital; related to the capacity to donate an electron. nih.gov
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular Orbital; related to the capacity to accept an electron. nih.gov
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO; indicates chemical reactivity and kinetic stability. nih.gov
Ionization Potential (I)The energy required to remove an electron from a molecule (approximated as -EHOMO). scispace.comnih.gov
Electron Affinity (A)The energy released when an electron is added to a molecule (approximated as -ELUMO). nih.gov
Global Hardness (η)Resistance to change in electron distribution (η ≈ (I - A) / 2). scispace.com
Electronegativity (χ)The power of an atom or molecule to attract electrons (χ ≈ (I + A) / 2). scispace.com

The electronic properties calculated by DFT are directly linked to a molecule's reactivity and stability. nih.gov A large HOMO-LUMO gap generally implies high stability and low reactivity, as more energy is required to excite an electron to a higher energy state. nih.gov Researchers leverage this information to predict the stability of newly designed 1,8-naphthyridine compounds. In one study, derivatives that showed promising docking scores were further analyzed using DFT, which confirmed their stability and supported their potential as drug candidates. researchgate.net

Furthermore, DFT can be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products. This allows for the elucidation of reaction mechanisms, providing insights that are difficult to obtain through experiments alone. acs.org By understanding the energetic barriers of a reaction, chemists can optimize conditions to improve yields or design precursors that are more likely to lead to the desired this compound product.

Elucidation of Electronic Properties and Quantum Chemical Descriptors

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability

In research on 1,8-naphthyridine derivatives, MD simulations are often performed as a follow-up to molecular docking to validate the predicted binding modes and assess their stability. researchgate.net For example, promising compounds identified through docking against the InhA protein of M. tuberculosis were subjected to 100-nanosecond MD simulations. researchgate.net The results confirmed that a specific hybrid, ST09, formed a stable and energetically favorable complex with the protein throughout the simulation, reinforcing its potential as an effective antitubercular agent. researchgate.net Analysis of MD trajectories, often by calculating the RMSD of the ligand and protein backbone, can confirm whether the ligand remains securely in the binding pocket or if the complex is unstable. nih.gov A stable complex will typically show the RMSD value plateauing after an initial equilibration period. nih.gov

Investigation of Dynamic Behavior and Conformational Changes

Molecular Dynamics (MD) simulations are a important computational method used to investigate the dynamic behavior of molecules and their complexes over time. This technique provides insights into the conformational changes, flexibility, and stability of a ligand when interacting with a biological target, such as a protein or enzyme.

In the context of the 1,8-naphthyridine scaffold, MD simulations are frequently employed to validate the stability of a docked pose (the predicted binding orientation of a ligand to its target). For instance, in studies of various 1,8-naphthyridine derivatives, MD simulations are run to confirm that the compound remains stably bound within the active site of a target receptor without causing significant structural perturbations to the protein. acs.org These simulations model the atomic movements of the system, providing a view of the ligand-receptor interactions at a molecular level. This analysis is crucial for assessing whether a potential drug candidate is likely to maintain its therapeutic interaction in a dynamic biological environment.

Assessment of Binding Stability and Thermodynamics

The assessment of binding stability and the thermodynamics of interaction between a ligand and its target are fundamental to predicting its potential efficacy. Molecular docking is a primary tool used for this purpose. It predicts the preferred orientation of a molecule when bound to another to form a stable complex.

For derivatives of the 1,8-naphthyridine family, molecular docking studies are routinely performed to understand their binding modes and to rank their potential activity. nih.gov These simulations calculate a "docking score," which estimates the binding affinity, and reveal key intermolecular interactions such as hydrogen bonds and hydrophobic interactions that stabilize the complex. For example, in silico studies on 1,8-naphthyridine-3-carboxylic acid derivatives have been used to understand their binding mode within the active site of the H1 histamine (B1213489) receptor. nih.gov While specific thermodynamic data and binding stability assessments for this compound itself are not detailed in the searched literature, the methodologies are well-established for its chemical relatives. mdpi.com

In Silico Prediction of Molecular Properties (e.g., drug-likeness)

In silico tools are invaluable for predicting the pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). A key part of this analysis is assessing "drug-likeness," which helps to filter out compounds that are unlikely to become successful drugs.

One of the most common filters is Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria. These predictions are performed for many 1,8-naphthyridine derivatives to ensure they possess favorable properties. nih.gov While a full ADMET profile for this compound is not available, the properties for a structurally related compound, ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, have been computed and serve as a relevant example of this type of analysis. chemscene.com

Table 1: Example of Predicted Molecular Properties for a 1,8-Naphthyridine Derivative

PropertyValueLipinski's Rule of Five Guideline
Molecular Weight 218.21< 500 g/mol
LogP (Lipophilicity)1.10≤ 5
Hydrogen Bond Donors 1≤ 5
Hydrogen Bond Acceptors 4≤ 10
Topological Polar Surface Area (TPSA) 72.05 ŲN/A
Data for ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. chemscene.com

Advanced Spectroscopic and Analytical Characterization of 1,8 Naphthyridin 3 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1,8-naphthyridin-3-ol derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structure Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques used to confirm the core structure of 1,8-naphthyridine (B1210474) derivatives. nih.govacs.orgnih.govrsc.orgresearchgate.net These one-dimensional NMR experiments provide information on the number and types of protons and carbons present in a molecule, as well as their immediate electronic environment.

In ¹H NMR spectra of this compound derivatives, the aromatic protons of the naphthyridine core typically appear as multiplets in the downfield region, generally between δ 7.0 and 9.0 ppm. The chemical shift of the hydroxyl proton at the 3-position can vary and is often observed as a broad singlet. For instance, in a study of 7-amino-1,8-naphthyridin-2-ol, the hydroxyl proton was observed as a singlet at δ 11.91 ppm in DMSO-d₆. rsc.org Substituents on the naphthyridine ring will influence the specific chemical shifts and coupling patterns of the aromatic protons.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms of the 1,8-naphthyridine ring typically resonate in the range of δ 110 to 160 ppm. The carbon bearing the hydroxyl group (C-3) will have a characteristic chemical shift influenced by the electron-donating nature of the oxygen atom. For example, in derivatives of 1,4-dihydro-1,8-naphthyridine, the carbonyl carbon (C-4) can appear as far downfield as δ 207.2 ppm. ekb.eg

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the core structure of this compound derivatives, although specific values can vary based on substituents and the solvent used. rsc.orgekb.eg

AtomTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 9.0110 - 160
Hydroxyl ProtonVariable (often broad)-
C-3 (bearing OH)-~150 - 160
Other Naphthyridine Carbons-110 - 160
Carbonyl Carbon (if present)-~160 - 208

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms within a molecule, providing unambiguous structural assignments. youtube.comsdsu.eduemerypharma.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. sdsu.eduyoutube.com For this compound derivatives, COSY spectra are crucial for identifying which protons are adjacent to each other on the aromatic rings, allowing for the assignment of the substitution pattern. A cross-peak between two proton signals in a COSY spectrum indicates that they are spin-coupled. sdsu.edu

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : These experiments correlate the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduemerypharma.com By combining the information from ¹H and ¹³C NMR spectra with an HSQC or HMQC experiment, each proton signal can be assigned to its corresponding carbon atom. This is particularly useful for distinguishing between isomeric structures.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). youtube.comsdsu.edu HMBC is invaluable for piecing together the entire molecular framework. It can establish connectivity across quaternary carbons (carbons with no attached protons) and between different functional groups. For example, an HMBC correlation between a proton on the naphthyridine ring and a carbon atom of a substituent group confirms the position of that substituent. In aromatic systems, the three-bond (³J) coupling is often stronger than the two-bond (²J) coupling. youtube.com

The combined application of these 2D NMR techniques allows for a detailed and confident elucidation of the complete structure of this compound derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. rasayanjournal.co.innih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). nih.govacs.orglu.se This precision allows for the determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. For newly synthesized this compound derivatives, HRMS is essential for confirming that the correct molecular formula has been achieved. researchgate.net

Electrospray Ionization Time-of-Flight (ESI-TOF/MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound derivatives, as it typically produces intact molecular ions with minimal fragmentation. copernicus.orgcolby.edu When coupled with a Time-of-Flight (TOF) mass analyzer, the resulting ESI-TOF/MS system offers high sensitivity and mass accuracy. embrapa.brresearchgate.net This technique is particularly useful for verifying the molecular weight of the synthesized compounds and can be used to monitor reaction progress. rsc.org The ESI process can be performed in either positive or negative ion mode, and the choice depends on the specific compound's ability to be protonated or deprotonated.

The fragmentation patterns observed in the mass spectrum, even if minor with ESI, can provide valuable structural information. For instance, the loss of specific neutral fragments can indicate the presence of certain substituents.

The following table illustrates the type of data obtained from mass spectrometry for a hypothetical this compound derivative.

Analytical TechniqueInformation ProvidedExample Data for a Derivative (e.g., C₉H₇N₂O)
Mass Spectrometry (MS) Molecular Weight and FragmentationMolecular Ion Peak (M+) at m/z 159
High-Resolution MS (HRMS) Elemental CompositionCalculated m/z: 159.0558, Found m/z: 159.0561
ESI-TOF/MS Precise Molecular Weight[M+H]⁺ at m/z 160.0631

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. asianpubs.orgmegalecture.comspecac.com The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of chemical bonds. megalecture.comspecac.com Each type of bond and functional group has a characteristic range of absorption frequencies.

For this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of key functional groups:

O-H Stretch : The hydroxyl group (-OH) exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding.

C=N and C=C Stretches : The aromatic C=N and C=C bonds of the naphthyridine ring system show a series of sharp to medium intensity absorptions in the 1400-1650 cm⁻¹ region.

C-O Stretch : The stretching vibration of the C-O bond of the hydroxyl group typically appears in the 1000-1300 cm⁻¹ range. wpmucdn.com

C-H Stretches : Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹, while aliphatic C-H stretches (if present in substituents) appear just below 3000 cm⁻¹. libretexts.orglibretexts.org

The following table summarizes the characteristic IR absorption frequencies for functional groups found in this compound. wpmucdn.comlibretexts.orglibretexts.org

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Strong, Broad
Aromatic RingC=N, C=C Stretch1400 - 1650Medium to Weak, Sharp
Phenolic C-OC-O Stretch1000 - 1300Strong
Aromatic C-HC-H Stretch3000 - 3100Medium to Weak

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This powerful technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure and reactivity of this compound derivatives.

In a study focused on the synthesis of novel 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives, the crystal structure of compound ANC-5 , a closely related analogue, was determined. rsc.orgrsc.org The analysis revealed that the compound crystallizes in the triclinic crystal system. rsc.orgrsc.org The crystallographic data for this derivative has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2342616. rsc.orgrsc.org Access to this data provides a definitive reference for the solid-state conformation of this particular naphthyridine scaffold.

Further illustrating the utility of this technique, the crystal structure of 5,7-dimethyl-1,8-naphthyridine-2-ol has been determined by single-crystal diffraction methods. researchgate.net While this is a 2-ol derivative, the crystallographic data obtained provides valuable insight into the molecular geometry and packing of the 1,8-naphthyridine core. The crystals were found to be monoclinic, belonging to the space group P2₁/n. researchgate.net The molecules are linked in pairs by two N-H···O hydrogen bonds, and these dimers are subsequently stacked. researchgate.net

The instrumentation used for such analyses is highly specialized. For instance, the crystal structure analysis of certain polyfunctionally substituted 1,8-naphthyridin-2-one derivatives was carried out using a Bruker AXS Kappa ApexII single-crystal X-ray diffractometer equipped with a graphite (B72142) monochromated MoKα radiation source. tandfonline.com

The data obtained from X-ray crystallography is not only crucial for absolute structure confirmation but also for understanding supramolecular chemistry, where non-covalent interactions dictate the crystal packing and, potentially, the material's bulk properties.

Table 1: Representative Crystallographic Data for a 1,8-Naphthyridine Derivative (Based on data for 5,7-dimethyl-1,8-naphthyridine-2-ol)

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/n researchgate.net
a (Å)7.336(2) researchgate.net
b (Å)8.989(2) researchgate.net
c (Å)13.125(3) researchgate.net
β (°)95.72(3) researchgate.net
Volume (ų)861.2(4) researchgate.net
Z (molecules/unit cell)4 researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an indispensable tool in synthetic chemistry for both the purification of products and the assessment of their purity. Various chromatographic techniques are routinely applied in the study of this compound derivatives.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. In the synthesis of 1,8-naphthyridine derivatives, TLC is a primary method for tracking the consumption of starting materials and the formation of products. researchgate.net

The choice of eluent (mobile phase) is critical and is determined by the polarity of the compounds being analyzed. For 1,8-naphthyridine derivatives, which possess a range of polarities depending on their substitution, various solvent systems are employed. A common mobile phase for compounds of "normal" polarity is a mixture of ethyl acetate (B1210297) and hexane, often in ratios from 10-50% ethyl acetate. For more polar derivatives, solvent systems such as 5% methanol (B129727) in dichloromethane (B109758) are utilized. rochester.edu

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For example, in the synthesis of certain tetrahydropyrido[2,3-b] rochester.edunaphthyridines, an eluent of 10% methanol/dichloromethane was used, with one product showing an Rf of 0.55 and another an Rf of 0.42. researchgate.net

Table 2: Example TLC Solvent Systems for 1,8-Naphthyridine Derivatives

Solvent SystemApplication/Compound TypeReference
10% Methanol / DichloromethaneMonitoring synthesis of tetrahydropyrido[2,3-b] rochester.edunaphthyridines researchgate.net
Dichloromethane / Hexane (6:1)Monitoring Friedländer condensation for 1,8-naphthyridines researchgate.net
20% Ethyl Acetate in Petroleum EtherMonitoring synthesis of 2-Amino-4-phenyl-1,8-naphthyridine-3-carbonitriles rsc.org
Hexane / Ethyl Acetate (10-50%)General system for compounds of "normal" polarity

For the purification of this compound derivatives on a larger scale than TLC allows, column chromatography is the method of choice. This technique utilizes a stationary phase, typically silica (B1680970) gel, packed into a column. The crude product is loaded onto the column and eluted with a solvent system, often determined by prior TLC analysis. In the purification of 1,8-naphthyridine-3-carbonitrile derivatives, column chromatography was performed using silica gel (100-200 mesh) with a gradient elution of 20% to 80% ethyl acetate in hexane. rsc.org Similarly, purification of other 1,8-naphthyridine compounds has been achieved using silica gel column chromatography with eluents like petroleum ether/ethyl ether. acs.org

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution, speed, and sensitivity compared to standard column chromatography. It is widely used for the final purity assessment of compounds, for separating complex mixtures, and for the chiral separation of enantiomers.

A validated, stability-indicating HPLC method was developed for the analysis of gemifloxacin, a fluoroquinolone antibacterial containing a 1,8-naphthyridine core. akjournals.com While this method experienced challenges with peak broadening, it highlights the considerations needed for method development. In another study focusing on the pharmacokinetics of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives, a robust HPLC method was established. tandfonline.com The analysis was carried out on a Shimadzu LC2010CHT series HPLC with a UV detector, using a YMC ODS-A analytical column (250 mm × 4.6 mm I.D, 5 µm particle size). tandfonline.com For some derivatives, a gradient elution was employed, demonstrating the versatility of HPLC in handling compounds with varying properties. tandfonline.com

Chiral HPLC is particularly important for separating enantiomers of 1,8-naphthyridine derivatives, as different enantiomers can exhibit distinct biological activities. For instance, the enantioseparation of a 1,8-naphthyridine-3-carboxylic acid derivative was achieved using a Chiralpak AD-H column under normal-phase conditions. researchgate.net

Table 3: Example HPLC Conditions for the Analysis of 1,8-Naphthyridine Derivatives (Based on a method for 1,8-naphthyridine-3-carboxamide derivatives)

ParameterConditionReference
Instrument Shimadzu LC2010CHT series tandfonline.com
Column YMC ODS-A, 250 mm × 4.6 mm, 5 µm tandfonline.com
Mobile Phase Gradient: Solvent A / Solvent B (specific composition varies) tandfonline.com
Detector UV tandfonline.com
Application Pharmacokinetic studies tandfonline.com

Advanced Applications in Chemical Science and Technology

Development as Ligands for Metal Complexes

The flexible coordination ability of 1,8-naphthyridine (B1210474) and its derivatives makes them highly valuable as ligands in coordination chemistry. nih.gov They can function as monodentate, bidentate, or bridging ligands, facilitating the construction of both mononuclear and polynuclear metal complexes. nih.gov This versatility has paved the way for their use in catalysis and the development of materials with unique electronic and photophysical properties.

Coordination Chemistry and Chelation Properties

The coordination behavior of the 1,8-naphthyridine scaffold is a subject of extensive research. The two nitrogen atoms can bind to one or two metal centers, and the specific coordination mode is influenced by the steric and electronic properties of substituents on the naphthyridine ring. Generally, 1,8-naphthyridine tends to act as a monodentate or a bridging ligand. uchile.cl Chelation, where both nitrogen atoms bind to the same metal center, is often disfavored due to the significant ring strain in the resulting four-membered chelate ring. uchile.cl

However, derivatives of 1,8-naphthyridine have been successfully employed to create stable dimetallic complexes, where the naphthyridine moiety acts as a bridging unit, holding two metal ions in close proximity. researchgate.net This has been demonstrated in the formation of binuclear copper complexes. researchgate.net The introduction of functional groups, such as the hydroxyl group in 1,8-naphthyridin-3-ol, can further influence the ligand's electronic properties and provide an additional coordination site (the oxygen atom), potentially leading to more complex and stable multidentate chelation with various metal ions. For instance, related compounds like 7-Chloro-1,8-naphthyridin-2-ol are known to form stable complexes with metal ions such as copper.

Catalytic Applications of Naphthyridine-Metal Complexes

The development of metal complexes with 1,8-naphthyridine-based ligands has led to significant advancements in homogeneous catalysis. nih.govacs.org These complexes have demonstrated high efficiency and selectivity in a variety of organic transformations.

Ruthenium(II) complexes featuring 1,8-naphthyridine ligands have been effectively used as catalysts for the transfer hydrogenation of ketones. uchile.cl These catalysts show moderate to high activity and excellent selectivity. uchile.cl Similarly, Iridium(III) complexes bearing 1,8-naphthyridine derivative ligands have been developed for the C-alkylation of ketones using alcohols as the alkylating agent. researchgate.net

In the realm of cross-coupling reactions, Palladium(II) complexes with 1,8-naphthyridine functionalized N-heterocyclic carbene (NHC) ligands have been examined for Suzuki-Miyaura and Kumada-Corriu reactions. researchgate.net The unique electronic and steric environment provided by the naphthyridine scaffold plays a crucial role in the stability and reactivity of these catalytic systems.

Catalyst TypeMetal CenterReaction CatalyzedReference
Naphthyridine ComplexRuthenium(II)Transfer Hydrogenation of Ketones uchile.cl
Naphthyridine-NHC ComplexPalladium(II)Suzuki-Miyaura Coupling researchgate.net
Naphthyridine-NHC ComplexPalladium(II)Kumada-Corriu Coupling researchgate.net
Naphthyridine Derivative ComplexIridium(III)C-alkylation of Ketones researchgate.net
Dinuclear Naphthyridine ComplexCopper(II)Electrocatalytic Water Oxidation researchgate.net

Integration into Advanced Materials and Devices

The rigid, planar structure and rich photophysical properties of the 1,8-naphthyridine core make it an attractive building block for advanced functional materials. researchgate.netsmolecule.com Derivatives of this scaffold are increasingly being integrated into electronic and optoelectronic devices. mdpi.com

Organic Light-Emitting Diodes (OLEDs)

1,8-Naphthyridine derivatives have emerged as promising materials for use in Organic Light-Emitting Diodes (OLEDs), particularly for creating efficient blue emitters. nih.gov Certain derivatives exhibit excellent thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, leading to high photoluminescence quantum yields and enhanced device efficiency. nih.gov While specific data on this compound is limited, related hydroxylated naphthyridines and their metal chelates have been successfully applied. For example, metal chelates of 4-hydroxy-1,5-naphthyridine are known to be deep-blue fluorophores. nycu.edu.tw Furthermore, iridium(III) complexes incorporating naphthyridine-based ligands have been used to create highly efficient green to red OLEDs with maximum external quantum efficiencies exceeding 30%. rsc.org The photochemical properties of compounds like 7-Chloro-1,8-naphthyridin-2-ol and 6-Bromo-1,8-naphthyridin-2-ol also make them suitable for applications in organic electronics. smolecule.com

Semiconductor Applications

The inherent electronic properties of the 1,8-naphthyridine ring system make its derivatives candidates for use as organic semiconductors. smolecule.com The ability to modify the core structure with various functional groups allows for the tuning of energy levels (HOMO/LUMO) and charge transport characteristics. This tunability is critical for designing materials for specific semiconductor applications in organic electronics. While the broader class of naphthyridines is recognized for this potential, detailed studies on the semiconductor properties of this compound itself are not yet widely reported. mdpi.com

ApplicationDevice TypeRole of Naphthyridine DerivativeRelated Compound Example
Light EmissionOLEDBlue Emitter (TADF) / Phosphorescent EmitterGeneral 1,8-Naphthyridines, Iridium(III) complexes
Light EmissionOLEDBlue Fluorophore4-Hydroxy-1,5-naphthyridine metal chelates
ElectronicsSemiconductorActive MaterialGeneral 1,8-Naphthyridine derivatives
PhotovoltaicsDSSCMaterial Component6-Bromo-1,8-naphthyridin-2-ol
PhotovoltaicsPerovskite Solar CellAdditive for Defect Passivation1,8-Naphthyridine

Fluorescence Sensors and Probes

The rigid, planar structure and electron-rich nature of the 1,8-naphthyridine core make its derivatives, including this compound, excellent candidates for the development of fluorescence sensors and probes. researchgate.net These compounds exhibit valuable photophysical properties that can be modulated upon interaction with specific analytes, leading to detectable changes in their fluorescence emission. researchgate.net This characteristic is harnessed for the selective detection of various metal ions and biologically significant molecules. researchgate.netnih.govmdpi.com

Derivatives of 1,8-naphthyridine have been engineered to function as highly selective chemosensors. For instance, a sensor based on a 1,8-naphthyridine-modified rhodamine B framework was developed for the colorimetric and fluorescent detection of copper ions (Cu²⁺). researchgate.net This initial detection could then be utilized in a sequential sensing process to identify important biothiols such as cysteine, homocysteine, and glutathione. researchgate.net

Further research has led to the creation of a novel fluorescent chemosensor incorporating a 1,8-naphthyridine scaffold linked to a phenylboronic acid unit. nih.gov This dual-function molecule, [(2-((((5-(7-acetamido-1,8-naphthyridin-2-yl)thiophen-2-yl)methyl)(methyl)amino)methyl)phenyl)boronic acid], was designed to recognize both metal ions and monosaccharides. nih.gov The sensor demonstrated high selectivity for mercury ions (Hg²⁺), with its fluorescence being quenched upon binding, likely through a photoinduced electron transfer (PET) mechanism. nih.gov A key finding was that the sensor's sensitivity towards Hg²⁺ was significantly amplified—by a factor of at least seven—in the presence of D-fructose, demonstrating a cooperative binding effect. nih.gov The synthesis of this advanced sensor utilized 7-amino-1,8-naphthyridin-2-ol as a crucial intermediate building block. nih.govrsc.org

The versatility of the 1,8-naphthyridine framework also extends to the development of ruthenium(II) polypyridyl complexes. One such complex, bearing a 1,8-naphthyridine ligand, was synthesized and shown to act as a highly selective and sensitive fluorescent chemosensor for both Cu²⁺ and Fe³⁺ ions in aqueous solutions. mdpi.com The interaction with these ions resulted in a distinct fluorescence quenching, with detection limits in the nanomolar range. mdpi.com These examples underscore the broad applicability of the 1,8-naphthyridine skeleton in creating sophisticated molecular probes for environmental and biological monitoring. nih.govmdpi.com

Application as Corrosion Inhibitors in Material Protection

Derivatives of 1,8-naphthyridine have emerged as a highly effective class of organic corrosion inhibitors, particularly for protecting metals like mild steel and N80 steel in aggressive acidic environments, such as those used in industrial cleaning and oil well acidizing. mobt3ath.comresearchgate.netnih.gov Their efficacy stems from the unique electronic and structural features of the naphthyridine ring system. mobt3ath.com The presence of nitrogen heteroatoms, π-electrons from the aromatic rings, and non-bonding electrons allows these molecules to strongly interact with and adsorb onto metal surfaces, forming a protective barrier against corrosive agents. mobt3ath.comnih.gov

Inhibitor SystemMetalCorrosive MediumMax Inhibition Efficiency (%)Reference
Naphthyridine Derivatives (NTDs)Mild Steel1M HCl98.7 mobt3ath.com
Chromeno[4,3,2-de] mobt3ath.comresearchgate.netnaphthyridine DerivativesMild Steel1M HCl98.09 researchgate.netacs.org
2-amino-1,8-naphthyridine-3-carbonitrile DerivativesN80 Steel15% HCl>95 (for ANC-1) researchgate.net
[1,8-Nap][CETSA] Ionic LiquidQ235 Steel1M HCl96.95 nih.govacs.orgresearchgate.net

Adsorption Mechanisms on Metal Surfaces

The primary mechanism by which 1,8-naphthyridine derivatives protect metals from corrosion is through adsorption onto the metal-solution interface. mobt3ath.comnih.gov This process involves the formation of a protective film that isolates the metal from the aggressive medium. mobt3ath.comnih.gov The adsorption process is complex and can involve both physical (physisorption) and chemical (chemisorption) interactions. researchgate.netekb.eg

Physisorption typically involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules in the acidic solution. Chemisorption, a stronger form of interaction, involves the sharing of electrons or coordinate bond formation between the lone pair electrons of the nitrogen atoms and/or the π-electrons of the aromatic system and the vacant d-orbitals of the metal atoms (e.g., iron). researchgate.net

Numerous studies have shown that the adsorption of 1,8-naphthyridine inhibitors on steel surfaces conforms to the Langmuir adsorption isotherm. mobt3ath.comresearchgate.netacs.orgresearchgate.netdntb.gov.ua This model implies the formation of a monolayer of inhibitor molecules on the metal surface, where each active site on the surface holds one adsorbed molecule, and there are no interactions between the adsorbed molecules. chemmethod.com The strength and nature of this adsorbed layer are critical to the inhibitor's performance.

Electrochemical Characterization of Inhibitory Action

Electrochemical techniques are pivotal in elucidating the inhibitory action of 1,8-naphthyridine compounds. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are the most common methods used. mobt3ath.comresearchgate.netnih.govacs.org

PDP studies consistently show that 1,8-naphthyridine derivatives act as mixed-type inhibitors. mobt3ath.comresearchgate.netnih.govacs.org This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) simultaneously. In many cases, a more pronounced effect on the cathodic reaction is observed, indicating a predominantly cathodic control. researchgate.netnih.govacs.org The addition of the inhibitor to the corrosive solution leads to a significant decrease in the corrosion current density (Icorr). nih.gov

EIS measurements provide further insight into the inhibitor-metal interface. In the presence of 1,8-naphthyridine inhibitors, the charge transfer resistance (Rct) values increase significantly, while the double-layer capacitance (Cdl) values decrease. mobt3ath.comresearchgate.net The increase in Rct indicates a slowing of the corrosion process due to the formation of an insulating protective layer, while the decrease in Cdl is attributed to the replacement of water molecules and ions at the interface by the organic inhibitor molecules, which have a lower dielectric constant and/or increase the thickness of the electrical double layer. researchgate.net

Electrochemical ParameterObservation with InhibitorImplication
Corrosion Current Density (Icorr)DecreaseSlower corrosion rate
Polarization Resistance (Rp) / Charge Transfer Resistance (Rct)IncreaseInhibition of charge transfer process
Double-Layer Capacitance (Cdl)DecreaseAdsorption of inhibitor on metal surface
Corrosion Potential (Ecorr)Slight shiftMixed-type inhibition

Structure-Efficiency Relationships in Corrosion Inhibition

The corrosion inhibition efficiency of 1,8-naphthyridine derivatives is not constant but is strongly dependent on their molecular structure, particularly the nature of the substituents on the naphthyridine core. mobt3ath.comresearchgate.netacs.org

Research has established a clear relationship between the electronic properties of the substituents and the resulting inhibition performance. The presence of electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) on the aromatic ring system significantly enhances the inhibition efficiency. researchgate.netresearchgate.netacs.org These groups increase the electron density on the inhibitor molecule, particularly on the heteroatoms and the π-system. researchgate.netacs.org This enhanced electron density facilitates stronger adsorption onto the positively charged metal surface through improved electron donation to the vacant d-orbitals of the metal.

Conversely, the presence of electron-withdrawing groups would be expected to decrease the inhibition efficiency. This trend is consistently observed in experimental studies. For example, a comparative study of three naphthyridine derivatives showed the following order of inhibition efficiency: the derivative with a methoxy group (-OCH₃) was most effective, followed by the one with a methyl group (-CH₃), and finally the unsubstituted derivative. researchgate.netacs.org Quantum chemical calculations and theoretical studies support these experimental findings, correlating parameters like the energy of the highest occupied molecular orbital (Eнoмo) with the inhibitor's ability to donate electrons and thus its protective efficacy. researchgate.netacs.org A higher Eнoмo value generally corresponds to better inhibition performance. researchgate.net

Utility as Chemical Intermediates in Complex Organic Synthesis

The 1,8-naphthyridine scaffold is a valuable building block and a key intermediate in the field of complex organic synthesis. nih.govacs.orgacs.org Its rigid, heterocyclic structure is a privileged motif found in a wide array of molecules with significant applications, particularly in medicinal chemistry and materials science. acs.orgnih.govresearchgate.net

The synthesis of the 1,8-naphthyridine core itself is an area of active research, with the Friedländer annulation being a classical and frequently employed method. nih.govacs.orgorganic-chemistry.org This reaction typically involves the condensation of a 2-aminopyridine-3-carboxaldehyde or a related derivative with a compound containing an active methylene (B1212753) group, such as a ketone or β-ketoester. acs.orgnih.gov Modern synthetic efforts focus on developing more efficient, scalable, and environmentally benign protocols. For instance, recent advancements have demonstrated the gram-scale synthesis of 1,8-naphthyridines in water using a biocompatible choline (B1196258) hydroxide (B78521) ionic liquid as a catalyst, avoiding the need for harsh conditions or expensive metal catalysts. acs.orgnih.gov

Once synthesized, the 1,8-naphthyridine ring can be further functionalized to create a diverse library of derivatives. It serves as a precursor for compounds with a range of biological activities. nih.gov For example, 7-amino-1,8-naphthyridin-2-ol has been used as a key intermediate in the multi-step synthesis of a sophisticated fluorescent chemosensor designed for detecting mercury ions. nih.govrsc.org This highlights how the core structure can be strategically elaborated to build complex target molecules with specific functions. nih.govlkouniv.ac.in The versatility and reactivity of the 1,8-naphthyridine system ensure its continued importance as a fundamental intermediate in the synthesis of complex organic molecules for a variety of advanced applications. organic-chemistry.org

Future Perspectives and Research Challenges

Development of Novel and Sustainable Synthetic Routes for Diverse 1,8-Naphthyridin-3-ol Derivatives

A primary challenge in the field is the development of synthetic strategies that are not only efficient and high-yielding but also environmentally benign. Traditional methods for synthesizing the 1,8-naphthyridine (B1210474) core, such as the Friedländer annulation, often rely on harsh reaction conditions, organic solvents, and expensive metal catalysts. acs.org The quest for greener alternatives is a significant research focus.

Recent advancements have demonstrated the feasibility of synthesizing 1,8-naphthyridines in water, a significant step towards sustainability. acs.orgrsc.orgnih.gov For instance, the Friedländer reaction has been successfully performed using water as the solvent, sometimes catalyzed by inexpensive and biocompatible ionic liquids like choline (B1196258) hydroxide (B78521) (ChOH). acs.orgnih.gov These methods offer numerous advantages, including simplified product separation, reduced use of hazardous materials, and often excellent product yields, sometimes exceeding 90%. acs.org Another approach involves microwave-assisted synthesis, which can lead to significant improvements in reaction times and yields compared to classical methods. uzhnu.edu.ua

Future research will likely focus on expanding the substrate scope of these green methodologies to generate a wider diversity of this compound derivatives. The development of one-pot reactions and multicomponent reactions under sustainable conditions will be crucial for building molecular complexity efficiently. uzhnu.edu.ua Furthermore, utilizing starting materials derived from non-petrochemical feedstocks, such as nicotinamide (B372718) (vitamin B3), presents an attractive avenue for creating more sustainable synthetic pathways. rsc.org

Comparison of Synthetic Methods for 1,8-Naphthyridine Derivatives

MethodCatalyst/Solvent SystemKey AdvantagesReference
Classical Friedländer ReactionBase/Acid catalysts (e.g., KOH, proline, piperidine) in organic solvents (e.g., methanol (B129727), ethanol)Well-established, versatile rsc.org
Green Friedländer ReactionLiOH·H₂O in waterUses water as a solvent, milder conditions acs.org
Ionic Liquid-Catalyzed SynthesisCholine hydroxide (ChOH) in waterMetal-free, biocompatible catalyst, high yields, gram-scale synthesis possible acs.orgnih.gov
Basic Ionic Liquid-Catalyzed Synthesis[Bmmim][Im] as catalyst and solventEnvironmentally friendly, catalyst recyclability nih.gov
Microwave-Assisted SynthesisZinc chloride catalystRapid, efficient, improved yields, environmentally friendly uzhnu.edu.ua

Exploration of Undiscovered Biological Targets and Mechanisms of Action

Derivatives of the 1,8-naphthyridine scaffold have demonstrated a remarkable range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. nih.govekb.egnih.gov Their mechanisms of action are often linked to the inhibition of key enzymes such as DNA gyrase, topoisomerases I and II, and protein kinases. ekb.egnih.gov For instance, the structural similarity of the 1,8-naphthyridine core to quinolones has led to the development of potent antibacterial agents that target bacterial topoisomerases. nih.gov In the context of anti-mycobacterial research, the enzyme enoyl-acyl carrier protein reductase (InhA) has been identified as a promising target. rsc.orgrsc.org

Despite this progress, the full therapeutic potential of the this compound scaffold remains largely untapped. A significant future challenge is to move beyond established targets and explore novel biological pathways and molecular interactions. The structural versatility of the scaffold allows for the generation of large, diverse chemical libraries that can be screened against a wide array of potential targets. lifechemicals.com

Future research should aim to identify novel protein targets for which this compound derivatives could serve as inhibitors or modulators. This includes exploring their potential in treating neurological disorders like Alzheimer's disease, Parkinson's disease, and depression, where they have already shown some promise. nih.govnih.gov Elucidating the precise mechanisms through which these compounds exert their effects is crucial for rational drug design and will require a combination of biochemical assays, structural biology, and cell-based studies.

Known and Potential Biological Targets for 1,8-Naphthyridine Derivatives

Target ClassSpecific ExamplesTherapeutic AreaReference
TopoisomerasesDNA Gyrase, Topoisomerase I/IIAntibacterial, Anticancer ekb.egnih.gov
Protein KinasesEGFR KinaseAnticancer, Anti-inflammatory nih.govekb.eg
Mycobacterial EnzymesEnoyl-ACP reductase (InhA)Anti-tubercular rsc.orgrsc.org
Receptors5-HT₃ Receptor, Adenosine (B11128) A₂A Receptor, Cannabinoid CB₂ ReceptorNeurological Disorders (Anxiety, Parkinson's), Pain nih.govebi.ac.uknih.gov
Potential Future TargetsOther Kinases, G-protein coupled receptors (GPCRs), Ion Channels, Epigenetic TargetsOncology, CNS Disorders, Infectious Diseases nih.govresearchgate.net

Advancements in Integrated Computational Modeling for Rational Design and Lead Optimization

Computational, or in silico, methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of drug candidates. researchgate.net For the 1,8-naphthyridine scaffold, molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations have been instrumental in predicting binding affinities, understanding ligand-receptor interactions, and guiding synthetic efforts. nih.govresearchgate.netresearchgate.net

For example, molecular docking studies have been used to predict the binding modes of 1,8-naphthyridine derivatives within the active sites of targets like the adenosine A₂A receptor (implicated in Parkinson's disease) and the mycobacterial InhA enzyme. nih.govresearchgate.net These studies help to rationalize observed biological activities and provide a roadmap for structural modifications to enhance potency and selectivity. nih.gov Furthermore, in silico predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are crucial for filtering out compounds with unfavorable profiles early in the discovery process, saving time and resources. researchgate.netajchem-a.com

The future in this area lies in the deeper integration of more sophisticated computational models. The use of artificial intelligence and machine learning algorithms to analyze large datasets from screening campaigns can uncover complex structure-activity relationships that are not immediately obvious. Advanced MD simulations can provide a dynamic picture of how a ligand interacts with its target over time, offering insights into binding kinetics and conformational changes. nih.govmdpi.com These cutting-edge computational approaches will be pivotal for the efficient fragment-to-lead optimization and the de novo design of novel this compound-based therapeutics. frontiersin.org

Application of Computational Modeling in 1,8-Naphthyridine Research

Computational TechniqueApplicationOutcome/InsightReference
Molecular DockingPredicting binding of derivatives to Adenosine A₂A and InhA receptors.Identified key binding interactions and guided synthesis of potent antagonists. rsc.orgnih.govresearchgate.net
DFT and NCI AnalysisAnalyzing the Friedländer reaction mechanism with a ChOH ionic liquid catalyst.Elucidated the role of hydrogen bonding in catalysis, supporting the sustainable synthesis method. acs.org
Molecular Dynamics (MD) SimulationsAssessing the stability of ligand-receptor complexes over time (e.g., with Adenosine A₂A receptor).Confirmed the stability of docked poses and the potential of lead compounds. nih.gov
ADMET PredictionEvaluating drug-likeness and potential toxicity of newly designed compounds.Enabled early-stage filtering of candidates with poor pharmacokinetic or safety profiles. researchgate.netajchem-a.com

Integration of High-Throughput Screening and Automation in the Discovery Pipeline

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries against biological targets. rsc.org The integration of HTS with automated synthesis and data analysis has created a powerful pipeline for identifying and optimizing hit compounds. The 1,8-naphthyridine scaffold is well-suited for this approach due to the potential for generating vast libraries of derivatives through combinatorial chemistry.

HTS campaigns have already proven successful in identifying 1,8-naphthyridine derivatives with therapeutic potential. For instance, a screen of 1.8 million compounds from the GlaxoSmithKline (GSK) collection against Leishmania donovani identified an 8-hydroxynaphthyridine as a promising starting point for the development of new antileishmanial drugs. nih.govacs.org Such large-scale screens are essential for discovering hits against challenging targets, such as those involved in neglected diseases. acs.org

Future progress will depend on further leveraging automation in both the synthesis and screening stages. Automated synthesis platforms can rapidly produce arrays of 1,8-naphthyridine analogues, while robotic HTS systems can test them in a variety of biochemical and cell-based assays. The challenge lies in designing high-quality, diverse compound libraries that maximize the chances of finding active and developable hits. lifechemicals.com The integration of phenotypic screening—which assesses a compound's effect on cell physiology or morphology without a preconceived target—with HTS could also open up new avenues for discovering this compound derivatives with novel mechanisms of action.

Examples of HTS in 1,8-Naphthyridine Drug Discovery

Screening TargetCompound Library SizeScreening OutcomeReference
Leishmania donovani (intramacrophage assay)1.8 million compounds (GSK collection)Identified an 8-hydroxynaphthyridine hit series for visceral leishmaniasis. nih.govacs.org
M₂ Muscarinic Acetylcholine ReceptorNot specifiedDiscovered a novel class of 1,8-naphthyridin-4(1H)-one carboxamides as positive allosteric modulators (PAMs). researcher.life

Design of Multi-Target Directed Ligands Based on the this compound Scaffold

Many complex human diseases, such as cancer, neurodegenerative disorders, and infectious diseases, are multifactorial, involving multiple biological pathways. nih.gov This complexity often limits the efficacy of drugs that act on a single target. The concept of multi-target directed ligands (MTDLs)—single chemical entities designed to modulate multiple targets simultaneously—has emerged as a promising therapeutic strategy. nih.govresearchgate.net

The 1,8-naphthyridine scaffold is an ideal framework for the design of MTDLs. Its rigid core provides a stable platform, while various positions on the ring system can be functionalized to incorporate different pharmacophores, each targeting a specific biological molecule. rsc.org This molecular hybridization approach allows for the creation of novel compounds with a tailored polypharmacological profile. rsc.org For example, MTDLs based on this scaffold could be designed to simultaneously inhibit key enzymes in a cancer cell while also blocking a drug resistance mechanism. In Alzheimer's disease research, there is interest in developing ligands that can inhibit both acetylcholinesterase (AChE) and other pathological targets. acs.org

The primary challenge in MTDL design is achieving a balanced activity profile against the desired targets while maintaining drug-like properties and minimizing off-target effects. This requires a sophisticated design strategy that combines computational modeling with medicinal chemistry insights. nih.gov Future research on this compound will undoubtedly explore its potential as a core structure for innovative MTDLs, aiming to produce more effective therapies for complex diseases.

Strategies for Designing 1,8-Naphthyridine-Based MTDLs

Design StrategyDisease AreaPotential Target CombinationReference
Pharmacophore HybridizationTuberculosisCombining the 1,8-naphthyridine core with piperazine (B1678402) and benzamide (B126) moieties. rsc.org
Isosteric ReplacementAlzheimer's DiseaseUsing pyrazolo[3,4-b] rsc.orgrsc.orgnaphthyridine as an isostere of the quinoline (B57606) ring in tacrine (B349632) analogues to target cholinesterases. acs.org
Fragment LinkingCancerLinking a kinase-inhibiting fragment to another fragment that disrupts a protein-protein interaction. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,8-Naphthyridin-3-ol derivatives, and what factors influence reaction yields?

  • Methodological Answer : The synthesis of this compound derivatives often employs the Vilsmeier–Haack reaction, where POCl₃ and DMF are used to form intermediates like 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine-3-carbaldehyde (97% yield) . Key factors influencing yields include reaction temperature (e.g., 75°C for cyclization), stoichiometric ratios (e.g., 1:2 molar ratio of substrate to POCl₃), and solvent choice (e.g., DMF for formylation). Side reactions, such as incomplete cyclization or byproduct formation, can reduce purity, necessitating careful control of reaction time (e.g., 5 hours for optimal conversion) .

Q. How are this compound derivatives characterized structurally?

  • Methodological Answer : Structural characterization typically involves:

  • IR spectroscopy : Identification of functional groups (e.g., OH stretch at ~3457 cm⁻¹, carbonyl at ~1677 cm⁻¹) .
  • NMR spectroscopy : ¹H NMR signals (e.g., aromatic protons at δ 7.28–8.57 ppm) and ¹³C NMR for carbon backbone confirmation .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 372 M⁺ for compound 2) and elemental analysis (e.g., C, H, N percentages within ±0.5% of theoretical values) .
    • These techniques ensure structural fidelity and purity, critical for downstream biological testing.

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound analogues?

  • Methodological Answer : Contradictions in biological data (e.g., cytotoxic activity against MCF7 cells) are addressed through:

  • Structure-Activity Relationship (SAR) studies : Modifying substituents (e.g., aryl groups at C-3 or C-7) to identify pharmacophoric elements. For instance, compound 15 (C₃₄H₂₂ClN₅O₂) showed superior cytotoxicity (IC₅₀ = 1.2 µM) due to a 4-chlorophenyl moiety enhancing target binding .
  • Assay standardization : Using consistent cell lines (e.g., Ehrlich Ascites Carcinoma) and controls to minimize variability .
  • Data triangulation : Cross-referencing in vitro results with in silico predictions (e.g., molecular docking against DNA gyrase) .

Q. How can computational methods enhance the design of this compound-based therapeutic agents?

  • Methodological Answer : Computational approaches include:

  • Molecular docking : Predicting binding affinities to targets like DNA gyrase (e.g., derivatives with pyrazole rings showed ΔG = −9.2 kcal/mol) .
  • Drug-likeness evaluation : Bioavailability radar plots assess parameters like polarity (TPSA < 90 Ų) and lipophilicity (cLogP < 5) to prioritize compounds with favorable pharmacokinetics .
  • ADMET prediction : Screening for toxicity risks (e.g., hepatic metabolism via CYP450 isoforms) using tools like SwissADME .

Q. What safety precautions are critical when handling this compound derivatives in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, face shields, and chemical-resistant suits to prevent dermal exposure (GHS hazard codes: H302, H312, H332) .
  • Ventilation : Use of fume hoods to mitigate inhalation risks (OSHA PEL guidelines for aerosols) .
  • Waste disposal : Neutralization of acidic byproducts (e.g., POCl₃ residues) before disposal to comply with EPA regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.